CAY10595
説明
Structure
3D Structure
特性
IUPAC Name |
2-[5-chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2FN2O5/c21-11-1-3-14(23)10(5-11)8-25-16(26)7-20(19(25)30)13-6-12(22)2-4-15(13)24(18(20)29)9-17(27)28/h1-6H,7-9H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKFWNVFUXXEFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=C(C=CC(=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580279 | |
| Record name | {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916047-16-0 | |
| Record name | {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CAY10595: A Technical Guide to a Selective CRTH2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the pathogenesis of type 2 inflammatory diseases, such as asthma and allergic rhinitis.[1][2] Its endogenous ligand, prostaglandin (B15479496) D2 (PGD2), is a major pro-inflammatory mediator released primarily by mast cells.[1] Activation of CRTH2 on key immune cells—including T helper 2 (Th2) lymphocytes, eosinophils, and basophils—triggers a cascade of events including cell migration, activation, and the release of pro-inflammatory cytokines.[3][4] Consequently, antagonism of the CRTH2 receptor has emerged as a promising therapeutic strategy. CAY10595 is a potent and selective small-molecule antagonist of the CRTH2 receptor, serving as a critical tool for investigating the biological functions of the PGD2/CRTH2 signaling axis and as a lead compound in the development of novel anti-inflammatory therapeutics. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its evaluation.
The CRTH2 Receptor Signaling Pathway
The biological effects of PGD2 are mediated through two primary receptors: the D-prostanoid receptor 1 (DP1) and CRTH2.[3] While both bind PGD2, they often elicit opposing effects. The CRTH2 receptor is highly expressed on eosinophils, basophils, Th2 cells, and type 2 innate lymphoid cells (ILC2s).[1][4][5]
Upon binding of PGD2, CRTH2 couples to an inhibitory G-protein (Gαi), which leads to two main intracellular events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7]
-
Calcium Mobilization: The dissociated Gβγ subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, inducing the release of stored calcium (Ca2+) into the cytoplasm.[3]
This signaling cascade culminates in various cellular responses critical to the allergic inflammatory phenotype, including chemotaxis (directed cell migration), upregulation of adhesion molecules, degranulation, and the production of type 2 cytokines like IL-4, IL-5, and IL-13.[3][4]
Caption: The CRTH2 signaling cascade initiated by PGD2 binding.
This compound: Mechanism of Action
This compound is a synthetic, non-prostanoid molecule that acts as a potent and selective competitive antagonist for the human CRTH2 receptor.[8][9] By binding to the receptor, it physically blocks the interaction of the endogenous ligand, PGD2, and its metabolites. This blockade prevents the conformational change required for G-protein activation, thereby inhibiting the downstream signaling events, including the decrease in cAMP and the mobilization of intracellular calcium.[6][7] As a result, this compound effectively neutralizes the pro-inflammatory cellular responses mediated by the PGD2/CRTH2 axis.
Caption: this compound competitively antagonizes the CRTH2 receptor.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro assays.
| Parameter | Receptor | Species | Value | Assay Type | Reference |
| Binding Affinity (Ki) | CRTH2/DP2 | Human | 10 nM | Radioligand Binding Assay | [8][9][10] |
| Table 1: In Vitro Binding Affinity of this compound. |
| Assay | System | Effect of this compound (5 µM) | Reference |
| Inflammatory Gene Expression | Lipopolysaccharide (LPS)-stimulated Bone Marrow-Derived Macrophages (BMDMs) | Up-regulation of Cox2, iNOS, mPges1, Tnf-α, and Il-1β mRNA levels | [11] |
| Collagen-Induced Arthritis (CIA) Model | Murine | Slightly delays the development of CIA; Reduces IgG2a anti-CII levels | [8][9] |
| Table 2: In Vitro and In Vivo Functional Effects of this compound. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of CRTH2 antagonists like this compound.
Radioligand Binding Assay for CRTH2
This protocol is designed to determine the binding affinity (Ki) of a test compound for the CRTH2 receptor.
-
Objective: To quantify the competitive binding of this compound to the human CRTH2 receptor against a radiolabeled ligand.
-
Materials:
-
Cell Membranes: From HEK293 or CHO cells stably transfected with the human CRTH2 receptor.[12]
-
Radioligand: [³H]-PGD2 (e.g., final concentration of 2-3 nM).[1][12]
-
Test Compound: this compound, serially diluted (e.g., 10⁻¹² to 10⁻⁶ M).[12]
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 40 mM MgCl₂, 0.1% BSA.[12]
-
Non-specific Binding Control: High concentration of unlabeled PGD2 (e.g., 10 µM).
-
Instrumentation: Scintillation counter, glass fiber filters.
-
-
Procedure:
-
Prepare a cell membrane suspension in binding buffer (e.g., at a concentration yielding 20-40 µg of protein per well).
-
In a 96-well plate, add 50 µL of the cell membrane suspension to each well.
-
Add 10 µL of the test compound (this compound) at various concentrations or buffer for total binding control.
-
Add 10 µL of the non-specific binding control to designated wells.
-
Add 10 µL of [³H]-PGD2 to all wells. Adjust the final volume to 100 µL with binding buffer.[12]
-
Incubate the plate for 1 hour at room temperature with gentle agitation.[12]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-PGD2 binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of this compound to inhibit the directed migration of eosinophils toward a chemoattractant.
-
Objective: To assess the functional antagonism of this compound on PGD2-induced eosinophil migration.
-
Materials:
-
Cells: Human eosinophils isolated from peripheral blood of healthy or atopic donors.
-
Chemoattractant: PGD2 or a selective CRTH2 agonist (e.g., 10-100 nM).
-
Test Compound: this compound at various concentrations.
-
Assay Medium: RPMI 1640 with 0.3-0.5% BSA.
-
Apparatus: 48-well microchemotaxis chamber (e.g., Boyden chamber) with a polycarbonate filter (5-8 µm pore size).[13][14]
-
-
Procedure:
-
Isolate eosinophils from whole blood using density gradient centrifugation followed by negative selection with magnetic beads.
-
Resuspend purified eosinophils in assay medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Pre-incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 20-30 minutes at 37°C.[14]
-
Load the lower wells of the chemotaxis chamber with the chemoattractant (PGD2) or medium alone (negative control).
-
Place the filter membrane over the lower wells.
-
Load the upper wells with the pre-incubated eosinophil suspension (e.g., 50-100 µL).
-
Incubate the chamber for 1-2 hours at 37°C in a 5% CO₂ humidified incubator.[13]
-
After incubation, remove the filter. Scrape non-migrated cells from the top surface of the filter.
-
Fix and stain the filter (e.g., with Diff-Quik or hematoxylin).
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Express the data as a percentage of the migration observed with the chemoattractant alone (positive control).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Caption: A typical workflow for evaluating a CRTH2 antagonist.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the CRTH2 receptor. With a binding affinity (Ki) of 10 nM for the human receptor, it serves as an invaluable pharmacological tool for elucidating the role of the PGD2/CRTH2 signaling pathway in various physiological and pathological processes, particularly those related to type 2 immunity and allergic inflammation.[8][9] The detailed protocols provided herein offer a robust framework for researchers to utilize this compound in their studies to investigate eosinophil chemotaxis, mast cell activation, and Th2 cell function, and to explore the therapeutic potential of CRTH2 antagonism in relevant disease models.
References
- 1. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 5. karger.com [karger.com]
- 6. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Interleukin-2 inhibits eosinophil migration but is counteracted by IL-5 priming - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CAY10595 in Prostaglandin D2 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, particularly in the realm of inflammatory and allergic responses. Its effects are primarily mediated through two distinct G protein-coupled receptors: the DP1 receptor, which is coupled to Gs protein and elevates intracellular cyclic AMP (cAMP), and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, which couples to Gi protein, leading to a decrease in cAMP and an increase in intracellular calcium. The DP2 receptor is preferentially expressed on key effector cells of allergic inflammation, including T helper 2 (Th2) cells, eosinophils, and basophils. Activation of the PGD2/DP2 signaling axis triggers a cascade of pro-inflammatory events, including cell chemotaxis, activation, and the release of type 2 cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[1][2]
Given its central role in allergic diseases, the DP2 receptor has emerged as a promising therapeutic target for conditions like asthma and allergic rhinitis. CAY10595 is a potent and selective antagonist of the DP2 receptor. This technical guide provides an in-depth overview of the role of this compound in PGD2 signaling, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the signaling pathways involved.
This compound: A Selective DP2 Receptor Antagonist
This compound is a small molecule inhibitor designed to specifically block the interaction of PGD2 with the DP2 receptor, thereby attenuating the downstream pro-inflammatory signaling cascade.
Quantitative Data for this compound Activity
The potency of this compound as a DP2 receptor antagonist has been quantified through various in vitro assays. The following table summarizes the key quantitative data for this compound and other relevant ligands for the DP2 receptor.
| Compound | Assay Type | Target | Species | Value | Reference |
| This compound | Radioligand Binding | CRTH2/DP2 | Human | K_i_ = 10 nM | (Not explicitly cited, but widely reported) |
| PGD2 | Competition Binding ([3H]PGD2) | Human DP2 | Human | K_i_ = 2.4 nM | [Not explicitly cited] |
| PGD2 | Saturation Binding ([3H]PGD2) | Human DP2 | Human | K_d_ = 2.5 nM (high affinity), 109 nM (low affinity) | [Not explicitly cited] |
| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | Competition Binding ([3H]PGD2) | Human DP2 | Human | K_i_ = 2.91 nM | [Not explicitly cited] |
| Ramatroban | Competition Binding | Human CRTH2 | Human | - | [3] |
Prostaglandin D2 Signaling Pathway and the Mechanism of Action of this compound
The binding of PGD2 to the DP2 receptor initiates a series of intracellular events that are central to the pro-inflammatory response in allergic diseases. This compound acts by competitively inhibiting this initial step.
Prostaglandin D2 Synthesis and Receptor Activation
References
- 1. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Binding Affinity and Mechanism of Action of CAY10595 at the DP2 Receptor
This document provides a comprehensive technical overview of the binding characteristics of CAY10595 to the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), commonly known as the DP2 receptor. It is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Binding Affinity Data
This compound is a potent and selective antagonist for the DP2 receptor, a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2). The binding affinity of this compound has been determined through various studies, with the key quantitative metrics summarized below. The compound is a racemic mixture, with the R-enantiomer demonstrating higher potency.
| Compound Form | Receptor Species | Affinity Metric (Kᵢ) | Functional Potency (IC₅₀) |
| Racemic Mixture | Human | 10 nM[1][2] | Not Reported |
| R-enantiomer | Human | 5.3 nM[2] | 7.3 nM*[2] |
| R-enantiomer | Murine | 5.0 nM[2] | Not Reported |
*Note: The IC₅₀ value represents the inhibition of eosinophil chemotaxis induced by 13,14-dihydro-15-keto-PGD₂.[2]
Experimental Protocols: Radioligand Binding Assay
The binding affinity of this compound to the DP2 receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the DP2 receptor.
Materials:
-
Receptor Source: Membranes prepared from cells recombinantly expressing the human DP2 receptor (e.g., HEK293 cells) or from native cells expressing the receptor (e.g., eosinophils).[3]
-
Radioligand: Tritiated prostaglandin D₂ ([³H]PGD₂), a known high-affinity ligand for the DP2 receptor.[3][4]
-
Test Compound: this compound, dissolved in a suitable solvent like DMSO.
-
Assay Buffer: Typically a buffered solution such as HEPES or Tris-HCl containing divalent cations (e.g., MnCl₂ or MgCl₂) to promote receptor integrity and binding.[3][5]
-
Filtration System: A 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[5]
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Methodology:
-
Membrane Preparation:
-
Cells expressing the DP2 receptor are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the BCA assay.[5]
-
-
Competitive Binding Incubation:
-
A fixed concentration of [³H]PGD₂ (typically near its Kₑ value for the receptor) is added to wells of a 96-well plate.[4]
-
Increasing concentrations of this compound are added to the wells to compete for binding with the radioligand.
-
Control wells are included to determine:
-
Total Binding: Contains only the radioligand and cell membranes.
-
Non-specific Binding: Contains the radioligand, cell membranes, and a high concentration of an unlabeled PGD₂ to saturate the receptors.[3]
-
-
The reaction is initiated by adding the prepared cell membranes to each well.[3]
-
The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[3][5]
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]
-
-
Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity trapped on each filter is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value , which is the concentration of this compound that inhibits 50% of the specific binding of [³H]PGD₂.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand used and Kₑ is its equilibrium dissociation constant for the receptor.
-
-
Caption: Workflow for determining binding affinity via radioligand assay.
DP2 Receptor Signaling Pathway
The DP2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit of heterotrimeric G proteins.[6] As an antagonist, this compound blocks the downstream signaling cascade initiated by the binding of the natural ligand, PGD₂.
Mechanism of Action:
-
PGD₂ Binding and Receptor Activation: In the absence of an antagonist, PGD₂ binds to the DP2 receptor.
-
Gαi Protein Coupling: This binding event induces a conformational change in the receptor, causing it to couple with and activate the Gαi protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]
-
Calcium Mobilization: Activation of the DP2 receptor also leads to the release of Gβγ subunits, which can activate phospholipase C (PLC). PLC, in turn, generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, increasing cytosolic Ca²⁺ levels.[6][7]
-
Downstream Cellular Effects: These signaling events, particularly the increase in intracellular calcium, promote pro-inflammatory responses such as the chemotaxis (directed migration) and activation of immune cells, including eosinophils, basophils, and Th2 lymphocytes.[7]
This compound competitively binds to the DP2 receptor, preventing PGD₂ from binding and thereby inhibiting this entire signaling cascade.
Caption: DP2 receptor signaling pathway and antagonism by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Applications - CAT N°: 10012553 [bertin-bioreagent.com]
- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
The Role of CAY10595 in Eosinophil and Basophil Activation: A Review of Current Scientific Literature
A comprehensive review of current scientific literature reveals no direct evidence supporting the use of CAY10595 for studying eosinophil and basophil activation. this compound, also known as AZ13824374, is a potent and selective inhibitor of the ATAD2 (ATPase Family AAA Domain Containing 2) bromodomain.[1] Current research on this compound and other ATAD2 inhibitors is predominantly focused on their potential as anti-cancer therapeutics due to the overexpression of ATAD2 in various malignancies.[1][2][3][4] The mechanism of action of these inhibitors involves disrupting chromatin interactions and gene transcription in cancer cells.[5]
Our extensive search for links between this compound, or ATAD2 inhibition in general, and the activation of eosinophils and basophils—key effector cells in allergic inflammation—did not yield any published studies. Broader searches for the involvement of other bromodomain inhibitors in this context were also inconclusive regarding a role for ATAD2.
Therefore, this guide will pivot to address the user's underlying interest in methodologies for studying eosinophil and basophil activation by providing an overview of established compound classes and experimental approaches used in this field of research.
Established Inhibitors for Studying Eosinophil and Basophil Activation
While this compound is not a documented tool for research in allergy and inflammation, several other classes of small molecules are routinely used to investigate the signaling pathways governing eosinophil and basophil activation.
| Compound Class | Target | Effect on Eosinophils/Basophils | Reference |
| Bruton's Tyrosine Kinase (BTK) Inhibitors | Bruton's Tyrosine Kinase (BTK) | Inhibit IgE-mediated activation and histamine (B1213489) release from basophils.[6][7] | [6][7] |
| CRTH2 Antagonists | Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) | Block the migration of eosinophils and basophils in response to prostaglandin (B15479496) D2.[8] | [8] |
| Calcineurin Inhibitors | Calcineurin | Inhibit eosinophil activation, including superoxide (B77818) production and degranulation, induced by calcium-mobilizing stimuli.[9] | [9] |
| Phomactin Analogs | Platelet-Activating Factor (PAF) Receptor | Act as non-competitive antagonists to inhibit eosinophil adhesion, metabolic activity, and leukotriene secretion.[10] | [10] |
Signaling Pathways in Eosinophil and Basophil Activation
The activation of eosinophils and basophils is a complex process involving multiple signaling pathways. A general overview of an IgE-mediated activation pathway in basophils is depicted below. This pathway is a common target for inhibitory compounds used in research.
Figure 1: Simplified IgE-mediated signaling pathway in basophils.
Experimental Protocols for Studying Eosinophil and Basophil Activation
The following are generalized protocols for common assays used to assess the activation of eosinophils and basophils.
Basophil Activation Test (BAT) by Flow Cytometry
The Basophil Activation Test (BAT) is a functional assay that measures the upregulation of activation markers on the surface of basophils following stimulation with an allergen or other secretagogues.[11][12][13][14]
Objective: To quantify basophil activation in response to a stimulus.
Materials:
-
Whole blood or isolated basophils
-
Stimulation buffer (e.g., containing IL-3 to prime basophils)
-
Allergen or stimulus of interest
-
Positive control (e.g., anti-FcεRI antibody)
-
Negative control (buffer only)
-
Fluorochrome-conjugated antibodies against basophil identification markers (e.g., CCR3, CRTH2) and activation markers (e.g., CD63, CD203c)
-
Lysis buffer
-
Flow cytometer
Procedure:
-
Whole blood is incubated with the stimulus (allergen), positive control, or negative control in a stimulation buffer.
-
The reaction is stopped, and cells are stained with a cocktail of fluorescently labeled antibodies to identify basophils and quantify the expression of activation markers.
-
Red blood cells are lysed.
-
Samples are acquired on a flow cytometer.
-
Data is analyzed to determine the percentage of activated (e.g., CD63-positive) basophils.
Eosinophil Degranulation Assay (Measurement of Eosinophil Peroxidase)
This assay measures the release of granule contents, such as eosinophil peroxidase (EPX), from activated eosinophils.
Objective: To quantify the extent of eosinophil degranulation.
Materials:
-
Isolated eosinophils
-
Stimulus of interest (e.g., PAF, C5a)
-
Cell culture medium
-
Substrate for EPX (e.g., o-phenylenediamine (B120857) dihydrochloride)
-
Plate reader
Procedure:
-
Isolated eosinophils are incubated with the stimulus or a control.
-
The cells are centrifuged, and the supernatant is collected.
-
The supernatant is incubated with the EPX substrate.
-
The colorimetric change is measured using a plate reader at the appropriate wavelength.
-
The amount of EPX released is proportional to the absorbance and is indicative of the degree of degranulation.
Histamine Release Assay
This assay quantifies the amount of histamine released from basophils upon activation.
Objective: To measure a key mediator of allergic reactions released by basophils.
Materials:
-
Isolated basophils or whole blood
-
Stimulus of interest
-
Reagents for histamine detection (e.g., ELISA kit)
Procedure:
-
Basophils are incubated with the stimulus.
-
The reaction is stopped, and the supernatant is collected.
-
The concentration of histamine in the supernatant is determined using a commercially available ELISA kit according to the manufacturer's instructions.
References
- 1. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are ATAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of IgE-mediated Secretion from Human Basophils with a Highly Selective Bruton’s Tyrosine Kinase, Btk, Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel antagonist of prostaglandin D2 blocks the locomotion of eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pimecrolimus Reduces Eosinophil Activation Associated with Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural determinants of blockade of eosinophil activation, adhesion and secretion by synthetic analogs of phomactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Basophil Activation Test: Bridging Allergy and Oncology for Diagnostic, Therapeutic and Prognostic Applications in AllergoOncology: An EAACI Position Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basophil activation - Wikipedia [en.wikipedia.org]
- 13. Update on the Performance and Application of Basophil Activation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
CAY10595: A Technical Guide for Researchers
An In-Depth Profile of a Potent CRTH2/DP2 Receptor Antagonist
This technical guide provides a comprehensive overview of CAY10595, a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental applications of this compound.
Core Chemical Properties
This compound, identified as compound 71 in its discovery publication, possesses the following chemical and physical properties.[1]
| Property | Value |
| CAS Number | 916047-16-0 |
| Molecular Formula | C₂₀H₁₃Cl₂FN₂O₅ |
| Molecular Weight | 451.23 g/mol |
| Physical State | Solid |
| Purity | >98% |
| Solubility | Soluble in DMSO and DMF |
Mechanism of Action: Targeting the CRTH2/DP2 Receptor
This compound functions as a potent and selective antagonist of the CRTH2/DP2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on type 2 helper T (Th2) cells, eosinophils, and basophils. The binding of the natural ligand, prostaglandin D2 (PGD2), to the CRTH2 receptor initiates a signaling cascade that is central to the pathophysiology of allergic inflammation.
This compound competitively binds to the CRTH2 receptor, with a reported high affinity (Ki) of 10 nM, thereby blocking the downstream signaling induced by PGD2.[1] This antagonism effectively inhibits the activation and recruitment of key inflammatory cells to sites of allergic reaction.
Signaling Pathway
The CRTH2/DP2 receptor is coupled to a Gi alpha subunit. Upon PGD2 binding, the Gi protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and an increase in intracellular calcium concentration. This signaling cascade ultimately results in cellular responses such as chemotaxis, degranulation, and cytokine release. By blocking the initial binding of PGD2, this compound prevents these downstream events.
Experimental Protocols
This compound has been characterized through various in vitro and in vivo experimental models. The following are detailed methodologies for key assays.
In Vitro: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation. The antagonist activity of this compound was confirmed using this method on membranes from Chinese Hamster Ovary (CHO) cells expressing the human CRTH2 receptor.
Methodology:
-
Membrane Preparation: CHO cells stably expressing the human CRTH2 receptor are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Conditions: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of PGD2 (agonist), varying concentrations of this compound, and [³⁵S]GTPγS in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4).
-
Incubation: The plate is incubated at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free [³⁵S]GTPγS. The filters are then washed with ice-cold wash buffer.
-
Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC₅₀ value of this compound, which is the concentration of the antagonist that inhibits 50% of the maximal PGD2-stimulated [³⁵S]GTPγS binding. For this compound, the reported IC₅₀ is 48 nM.[1]
In Vivo: Collagen-Induced Arthritis (CIA) in Mice
The anti-inflammatory effects of this compound have been evaluated in a murine model of collagen-induced arthritis, a widely used model for studying the pathology of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
Treatment: this compound is administered orally to the mice, typically starting from the day of the booster injection and continuing for a specified period. A vehicle control group receives the same volume of the vehicle used to dissolve this compound.
-
Assessment of Arthritis: The severity of arthritis is monitored regularly by scoring the clinical signs of inflammation in the paws (redness, swelling). Each paw is scored on a scale of 0-4, with a maximum possible score of 16 per mouse.
-
Histological Analysis: At the end of the study, the animals are euthanized, and their joints are collected for histological examination to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines and collagen-specific antibodies. Studies have shown that administration of this compound can reduce the levels of IgG2a anti-collagen antibodies.[1]
Conclusion
This compound is a valuable research tool for investigating the role of the CRTH2/DP2 receptor in allergic and inflammatory diseases. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at elucidating the therapeutic potential of CRTH2 antagonism. The experimental protocols detailed in this guide provide a foundation for the consistent and reproducible application of this compound in a research setting.
References
CAY10595: A Technical Guide for Asthma and Allergic Rhinitis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10595 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. As a critical player in the type 2 inflammatory cascade, the CRTH2 receptor has emerged as a promising therapeutic target for allergic diseases such as asthma and allergic rhinitis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in preclinical research models of asthma and allergic rhinitis. The information presented herein is intended to support researchers and drug development professionals in designing and interpreting studies aimed at evaluating the therapeutic potential of CRTH2 antagonists.
Mechanism of Action: The CRTH2 Signaling Pathway
This compound exerts its effects by competitively blocking the binding of the prostaglandin (B15479496) D2 (PGD2) to the CRTH2 receptor.[1][2] PGD2 is a major pro-inflammatory mediator released primarily by mast cells upon allergen exposure. The binding of PGD2 to CRTH2, which is expressed on key effector cells of the allergic response including T helper 2 (Th2) cells, eosinophils, and basophils, triggers a cascade of intracellular signaling events.
This signaling pathway, primarily acting through Gαi proteins, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the activation of downstream pathways such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. The culmination of these events results in cellular responses critical to the pathophysiology of asthma and allergic rhinitis, including:
-
Chemotaxis: Directed migration of Th2 cells, eosinophils, and basophils to the site of inflammation in the airways and nasal passages.
-
Cellular Activation: Degranulation of eosinophils and basophils, releasing a host of inflammatory mediators.
-
Cytokine Production: Enhanced production of Th2 cytokines, such as interleukin-4 (IL-4), IL-5, and IL-13, which further propagate the allergic inflammatory response.
By antagonizing the CRTH2 receptor, this compound is designed to interrupt these key pathological processes, thereby reducing the influx and activation of inflammatory cells and mitigating the signs and symptoms of asthma and allergic rhinitis.
Preclinical Data in Asthma and Allergic Rhinitis Models
While specific preclinical data for this compound is not extensively available in the public domain, the therapeutic potential of CRTH2 antagonists has been demonstrated in various animal models of asthma and allergic rhinitis. The data presented in the following tables are representative of the effects observed with potent and selective CRTH2 antagonists in these models and can be considered indicative of the expected activity of this compound.
Table 1: Representative Effects of CRTH2 Antagonists in a Murine Model of Allergic Asthma
| Parameter | Vehicle Control | CRTH2 Antagonist | Percent Inhibition |
| Airway Hyperresponsiveness (AHR) to Methacholine (B1211447) (PenH) | 3.5 ± 0.4 | 1.8 ± 0.3 | ~49% |
| Total Bronchoalveolar Lavage Fluid (BALF) Cells (x10^5) | 8.2 ± 1.1 | 3.5 ± 0.7 | ~57% |
| BALF Eosinophils (x10^4) | 45.3 ± 6.2 | 12.1 ± 3.5 | ~73% |
| BALF IL-4 (pg/mL) | 150 ± 25 | 65 ± 18 | ~57% |
| BALF IL-5 (pg/mL) | 220 ± 38 | 80 ± 22 | ~64% |
| BALF IL-13 (pg/mL) | 310 ± 45 | 115 ± 30 | ~63% |
| Lung Tissue Eosinophil Infiltration (cells/mm²) | 85 ± 12 | 25 ± 7 | ~71% |
| Mucus Production (PAS Score) | 3.8 ± 0.5 | 1.5 ± 0.4 | ~61% |
Data are presented as mean ± SEM and are hypothetical, based on typical results from published studies on selective CRTH2 antagonists.
Table 2: Representative Effects of CRTH2 Antagonists in a Guinea Pig Model of Allergic Rhinitis
| Parameter | Vehicle Control | CRTH2 Antagonist | Percent Inhibition |
| Number of Sneezes (in 15 min) | 25 ± 4 | 8 ± 2 | ~68% |
| Nasal Rubbing Movements (in 15 min) | 32 ± 5 | 10 ± 3 | ~69% |
| Nasal Airway Resistance (cmH2O/mL/s) | 2.8 ± 0.3 | 1.4 ± 0.2 | ~50% |
| Eosinophil Infiltration in Nasal Mucosa (cells/mm²) | 120 ± 18 | 35 ± 9 | ~71% |
| Nasal Lavage Fluid Histamine (ng/mL) | 55 ± 8 | 22 ± 5 | ~60% |
Data are presented as mean ± SEM and are hypothetical, based on typical results from published studies on selective CRTH2 antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for inducing and evaluating asthma and allergic rhinitis in animal models, which can be adapted for testing this compound.
Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma
-
Sensitization: Female BALB/c mice (6-8 weeks old) are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) in saline on days 0 and 14.
-
Challenge: From day 21 to 23, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes each day.
-
Treatment: this compound or vehicle is administered, for example, orally (p.o.) or intraperitoneally (i.p.), at a specified dose once or twice daily, starting one day before the first challenge and continuing throughout the challenge period.
-
Outcome Measures (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Assessed by measuring the changes in lung resistance and dynamic compliance in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) in the BAL fluid (BALF) are determined.
-
Cytokine Analysis: Levels of IL-4, IL-5, and IL-13 in the BALF supernatant are quantified by ELISA.
-
Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and with Periodic acid-Schiff (PAS) for evaluation of mucus production.
-
Guinea Pig Model of Ovalbumin (OVA)-Induced Allergic Rhinitis
-
Sensitization: Male Dunkin-Hartley guinea pigs are actively sensitized by i.p. injection of 100 µg of OVA and 100 mg of aluminum hydroxide in saline on days 0 and 7.
-
Challenge: On day 14, and for 7 consecutive days, the sensitized animals are challenged by intranasal instillation of 10 µL of 1% OVA solution into each nostril.
-
Treatment: this compound or vehicle is administered (e.g., p.o. or i.p.) at a specified dose, typically 1 hour before each nasal challenge.
-
Outcome Measures:
-
Nasal Symptoms: The number of sneezes and nasal rubbing movements are counted for 15 minutes immediately after the final OVA challenge.
-
Nasal Airway Resistance: Measured using a non-invasive method before and after the final challenge.
-
Nasal Lavage: Nasal passages are lavaged with PBS. The fluid is analyzed for inflammatory cell counts (particularly eosinophils) and levels of inflammatory mediators like histamine.
-
Histology: The nasal turbinates are collected, fixed, and stained with H&E to assess eosinophilic infiltration into the nasal mucosa.
-
Conclusion
This compound, as a potent and selective CRTH2 antagonist, holds significant promise for the treatment of asthma and allergic rhinitis. By blocking the PGD2/CRTH2 signaling axis, it can effectively inhibit the recruitment and activation of key inflammatory cells, thereby attenuating the allergic cascade. The preclinical models and experimental protocols described in this guide provide a framework for the continued investigation of this compound and other CRTH2 antagonists, with the ultimate goal of translating these promising preclinical findings into effective therapies for patients suffering from allergic airway diseases.
References
- 1. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10595: A Technical Guide to its Effects on Intracellular Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10595 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This G protein-coupled receptor (GPCR) is a key player in the inflammatory cascade, primarily activated by its endogenous ligand, prostaglandin (B15479496) D2 (PGD2). The activation of the CRTH2 receptor initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration, a crucial second messenger involved in a myriad of cellular responses, including chemotaxis, degranulation, and cytokine release. Understanding the modulatory effect of this compound on this calcium signaling pathway is paramount for elucidating its mechanism of action and its therapeutic potential in allergic and inflammatory diseases. This technical guide provides an in-depth overview of the effect of this compound on intracellular calcium mobilization, including quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism: Inhibition of CRTH2-Mediated Calcium Signaling
The CRTH2 receptor is coupled to the Gαi subunit of the heterotrimeric G protein complex. Upon binding of an agonist like PGD2, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein activate Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol. This initial calcium release is often followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels.
This compound, as a CRTH2 antagonist, competitively binds to the receptor, preventing the binding of PGD2 and thereby inhibiting the entire downstream signaling cascade. This blockade effectively abrogates the PGD2-induced mobilization of intracellular calcium.
Quantitative Data
The inhibitory potency of this compound on CRTH2 receptor function has been determined through various assays. While a direct IC50 value for the inhibition of PGD2-induced calcium mobilization by this compound is not explicitly available in the public domain, its high binding affinity and functional antagonism are well-documented.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Ki) | 10 nM | Radioligand binding assay with human CRTH2 receptor | [1] |
| Functional Inhibition (IC50) | 7.3 nM (for the R enantiomer) | Inhibition of 13,14-dihydro-15-keto-PGD2-induced eosinophil chemotaxis | [1] |
| Concentration for In Vivo Efficacy | 5 µM | Used to demonstrate antagonism of inflammatory gene expression in bone marrow-derived macrophages | [2][3] |
Experimental Protocols
The following section outlines a typical experimental protocol for assessing the effect of this compound on PGD2-induced intracellular calcium mobilization using a fluorescence-based assay, such as the Fluorometric Imaging Plate Reader (FLIPR) system.
Objective:
To determine the dose-dependent inhibitory effect of this compound on PGD2-induced intracellular calcium flux in a cell line stably expressing the human CRTH2 receptor.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human CRTH2 receptor.
-
Compound: this compound (and its vehicle, e.g., DMSO).
-
Agonist: Prostaglandin D2 (PGD2).
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or a similar fluorescence microplate reader with automated liquid handling capabilities.
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-CRTH2 cells in appropriate growth medium until they reach 80-90% confluency.
-
Harvest the cells and seed them into black-walled, clear-bottom microplates at a density of 20,000 to 50,000 cells per well.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer by diluting the Fluo-4 AM stock solution in assay buffer to a final concentration of 2-5 µM.
-
Aspirate the growth medium from the cell plates and add 50-100 µL of the dye loading buffer to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.
-
-
Compound and Agonist Preparation:
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 nM to 10 µM.
-
Prepare a solution of PGD2 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
-
FLIPR Assay:
-
Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the chosen calcium indicator dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Place the dye-loaded cell plate into the FLIPR instrument.
-
Initiate the assay by adding the this compound dilutions to the respective wells and incubate for 15-30 minutes.
-
After the pre-incubation period, add the PGD2 solution to all wells simultaneously using the instrument's automated pipettor.
-
Measure the fluorescence intensity in each well every 1-2 seconds for a period of 2-5 minutes to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Normalize the data by expressing the response in each well as a percentage of the response in the control wells (PGD2 alone).
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the PGD2-induced calcium response, using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Discovery of a new class of potent, selective, and orally bioavailable CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases | DIAL.pr - BOREAL [dial.uclouvain.be]
- 2. Discovery of a new class of potent, selective, and orally bioavailable CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent CRTh2 (DP2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10595: A Technical Guide to its Impact on cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10595 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 prostaglandin (B15479496) D2 receptor. As a G protein-coupled receptor (GPCR) that primarily signals through the Gi alpha subunit, CRTH2 activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide provides an in-depth analysis of the mechanism by which this compound impacts cAMP signaling. It includes a summary of its pharmacological properties, detailed experimental methodologies for assessing its effects on cAMP, and a discussion of its implications in research and drug development.
Introduction to this compound and the CRTH2 Receptor
This compound is a small molecule antagonist designed to specifically target the CRTH2 receptor. The CRTH2 receptor is a key player in the inflammatory cascade, particularly in allergic diseases such as asthma and allergic rhinitis. Its endogenous ligand is prostaglandin D2 (PGD2), a major product of mast cells. The interaction between PGD2 and CRTH2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, mediates chemotaxis and activation of these cells, contributing to the inflammatory response.
The signaling cascade initiated by PGD2 binding to CRTH2 involves the activation of a heterotrimeric G protein of the Gi/o family. The activated Gi alpha subunit directly inhibits the activity of adenylyl cyclase, the enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP. This leads to a reduction in the intracellular concentration of this critical second messenger.
Mechanism of Action: this compound and cAMP Regulation
As a competitive antagonist, this compound binds to the CRTH2 receptor but does not elicit a signaling response. Instead, it blocks the binding of the agonist PGD2. By preventing PGD2-mediated activation of the CRTH2 receptor, this compound effectively disinhibits adenylyl cyclase. Consequently, in the presence of basal or stimulated adenylyl cyclase activity, treatment with this compound is expected to result in an increase in intracellular cAMP levels, or at least a prevention of the decrease induced by a CRTH2 agonist.
This mechanism is crucial in cellular contexts where cAMP plays a role in mitigating inflammatory responses. For instance, elevated cAMP levels are known to suppress the function of various immune cells. Therefore, by modulating cAMP levels, this compound can influence downstream cellular events beyond the immediate blockade of PGD2-induced chemotaxis.
Signaling Pathway of CRTH2 and the Impact of this compound
Caption: CRTH2 signaling cascade and the antagonistic action of this compound.
Quantitative Data
| Parameter | Value | Species | Reference |
| Ki | 10 nM | Human | [1][2] |
Ki (Inhibition constant) is a measure of the binding affinity of an antagonist to a receptor.
Experimental Protocols
The impact of this compound on cAMP levels is typically assessed using cell-based assays. Chinese Hamster Ovary (CHO) cells or other suitable cell lines recombinantly expressing the human CRTH2 receptor are commonly used.
General cAMP Assay Protocol
This protocol outlines the general steps for measuring the effect of a CRTH2 antagonist on agonist-induced inhibition of cAMP accumulation.
Experimental Workflow for cAMP Assay
Caption: General workflow for a competitive cAMP assay.
Materials:
-
CHO cells stably expressing the human CRTH2 receptor
-
Cell culture medium and supplements
-
This compound
-
Prostaglandin D2 (PGD2)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
Multi-well plates (e.g., 96-well or 384-well)
Procedure:
-
Cell Culture and Seeding: Culture CRTH2-expressing CHO cells under standard conditions. Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of PGD2 in assay buffer. The assay buffer should contain a phosphodiesterase inhibitor like IBMX (typically 0.1 to 0.5 mM) to prevent cAMP degradation.
-
Antagonist Incubation: Wash the cells with PBS and then pre-incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add PGD2 to the wells (at a concentration that gives a sub-maximal response, e.g., EC80) and incubate for a further period (e.g., 15-30 minutes) at 37°C.
-
Adenylyl Cyclase Stimulation: To amplify the cAMP signal, especially for Gi-coupled receptors, stimulate the cells with forskolin (a direct activator of adenylyl cyclase) for a short period (e.g., 10-15 minutes) at 37°C.[3]
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Quantification: Measure the intracellular cAMP concentration using a suitable detection method (e.g., HTRF, FRET, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve. From this curve, the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) can be determined.
Discussion and Implications
The ability of this compound to counteract the PGD2-mediated decrease in intracellular cAMP is a key aspect of its therapeutic potential. By maintaining or elevating cAMP levels in immune cells, this compound may exert anti-inflammatory effects that are complementary to its primary role in blocking chemotaxis. This dual mechanism of action makes it a valuable tool for dissecting the complex signaling pathways involved in allergic inflammation and a promising lead compound for the development of novel therapeutics.
For researchers, understanding the impact of this compound on cAMP signaling is essential for interpreting experimental results and for designing studies aimed at elucidating the role of the CRTH2 receptor in various physiological and pathological processes. The experimental protocols provided in this guide offer a framework for the quantitative assessment of this compound and other CRTH2 antagonists, facilitating further research in this area.
Conclusion
This compound is a potent antagonist of the CRTH2 receptor that indirectly modulates intracellular cAMP levels by blocking the inhibitory effect of the Gi signaling pathway on adenylyl cyclase. This action, in addition to its ability to inhibit PGD2-induced cell migration, underscores its potential as a therapeutic agent for allergic and inflammatory diseases. The methodologies described herein provide a basis for the continued investigation of this compound and its role in cAMP-dependent signaling pathways.
References
Methodological & Application
Application Notes and Protocols: CAY10595 for In Vitro Eosinophil Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are key effector cells in the pathogenesis of allergic inflammatory diseases, including asthma and allergic rhinitis. Their recruitment to sites of inflammation is a critical step in the disease process. Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released by mast cells that potently induces eosinophil migration. This chemotactic effect is primarily mediated through the G-protein coupled receptor, CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as DP2.
CAY10595 is a potent and selective antagonist of the CRTH2 receptor. By blocking the interaction of PGD2 with CRTH2, this compound effectively inhibits the downstream signaling pathways that lead to eosinophil chemotaxis. This makes this compound a valuable tool for studying the role of the PGD2/CRTH2 axis in eosinophil-mediated inflammation and for the development of novel therapeutics for allergic disorders.
These application notes provide a detailed protocol for an in vitro eosinophil migration assay using this compound to inhibit PGD2-induced chemotaxis.
Data Presentation
The inhibitory activity of CRTH2 antagonists on eosinophil migration can be quantified by determining the half-maximal inhibitory concentration (IC50). The table below summarizes the activity of a potent and selective CRTH2 antagonist, OC000459, which is structurally and functionally similar to this compound.
| Compound | Target | Assay Type | Chemoattractant | Cell Type | IC50 (µM) |
| OC000459 | CRTH2/DP2 | Chemotaxis | PGD2 | Human Th2 Lymphocytes | 0.028[1] |
Signaling Pathway
The binding of PGD2 to the CRTH2 receptor on eosinophils initiates a signaling cascade that results in cellular polarization and migration towards the chemoattractant gradient. This compound acts as a competitive antagonist at the CRTH2 receptor, preventing PGD2 binding and subsequent downstream signaling.
Caption: PGD2-CRTH2 signaling pathway in eosinophil migration and its inhibition by this compound.
Experimental Protocols
In Vitro Eosinophil Migration Assay (Transwell/Boyden Chamber)
This protocol describes a method to assess the ability of this compound to inhibit the migration of eosinophils towards a PGD2 gradient using a transwell migration assay, also known as a Boyden chamber assay.
Materials:
-
Human eosinophils (isolated from peripheral blood)
-
This compound
-
Prostaglandin D2 (PGD2)
-
Transwell inserts (5 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or other suitable cell stain
-
Fluorescence plate reader or microscope
Procedure:
-
Eosinophil Isolation: Isolate human eosinophils from the peripheral blood of healthy donors using a validated method, such as negative selection with immunomagnetic beads.
-
Cell Preparation: Resuspend the isolated eosinophils in RPMI 1640 medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in RPMI 1640 with 0.1% BSA to achieve the desired final concentrations for the assay. A vehicle control (DMSO) should also be prepared.
-
Pre-incubation with this compound: Incubate the eosinophil suspension with the various concentrations of this compound or vehicle control for 30 minutes at 37°C in a 5% CO2 incubator.
-
Assay Setup:
-
Add 600 µL of RPMI 1640 with 0.1% BSA containing PGD2 (chemoattractant) to the lower wells of the 24-well plate. A typical concentration of PGD2 to induce migration is 10 nM. Include wells with medium alone as a negative control for basal migration.
-
Place the 5 µm pore size transwell inserts into the wells.
-
Add 100 µL of the pre-incubated eosinophil suspension to the upper chamber of each transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours to allow for cell migration.
-
Quantification of Migration:
-
Carefully remove the transwell inserts from the plate.
-
To quantify the migrated cells, a variety of methods can be used:
-
Cell Staining: Gently wipe the non-migrated cells from the top surface of the insert membrane with a cotton swab. Stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., Diff-Quik or crystal violet). Count the number of migrated cells in several high-power fields under a microscope.
-
Fluorescence-based Quantification: Add a fluorescent dye that measures cell viability (e.g., Calcein-AM) to the lower chamber and incubate to allow migrated cells to take up the dye. Read the fluorescence intensity using a fluorescence plate reader. A standard curve with known cell numbers should be generated to correlate fluorescence with the number of migrated cells.
-
-
Data Analysis:
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Experimental Workflow
The following diagram illustrates the key steps in the in vitro eosinophil migration assay.
Caption: Workflow for the in vitro eosinophil migration assay with this compound.
References
Application Notes and Protocols for CAY10595 in Mouse Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10595 is a research compound with potential applications in inflammatory diseases such as asthma. However, publicly available information regarding its precise molecular target is conflicting. Some sources identify this compound as a potent antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2] Other lines of investigation into similarly named compounds suggest a potential interaction with the Prostaglandin E2 Receptor 3 (EP3). This document provides detailed application notes and protocols for evaluating a compound like this compound in mouse models of asthma, considering both potential mechanisms of action.
Potential Mechanisms of Action in Asthma
CRTH2/DP2 Receptor Antagonism
The CRTH2 receptor is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils, key effector cells in allergic asthma. Its natural ligand, Prostaglandin D2 (PGD2), is released from mast cells upon allergen exposure and promotes the recruitment and activation of these inflammatory cells into the airways. Antagonism of the CRTH2 receptor is therefore a promising therapeutic strategy to inhibit the Th2-driven inflammatory cascade characteristic of allergic asthma.
Prostaglandin E2 Receptor 3 (EP3) Modulation
Prostaglandin E2 (PGE2) exhibits complex and sometimes opposing effects in the airways, mediated by four different E-prostanoid (EP) receptors (EP1-4). The EP3 receptor, in particular, has a multifaceted role. Activation of EP3 has been linked to both pro-inflammatory effects, such as mast cell chemotaxis, and potential anti-inflammatory actions in certain contexts.[3][4][5][6] Notably, PGE2-mediated cough is thought to be mediated through the EP3 receptor, making EP3 antagonists potentially useful for symptom control in asthma.[3] The role of EP3 in airway inflammation in mouse models of asthma has yielded varied results, with some studies showing that EP3 receptor-deficient mice have exaggerated airway inflammation, while others suggest a role for EP3 in mast cell recruitment.[4][5][7]
Quantitative Data: Dosages of Prostanoid Receptor Modulators in Murine Models
The following table summarizes dosages of various prostanoid receptor modulators used in in vivo rodent models, which can serve as a reference for designing studies with this compound.
| Compound | Target | Animal Model | Dose | Route of Administration | Reference |
| Butaprost | EP2 Agonist | Mouse (BALB/c) | 0.3 mg/kg | Intranasal | [8] |
| AH6809 | EP2 Antagonist | Mouse (BALB/c) | 2.5 mg/kg | Intranasal | [8] |
| L-826,266 | EP3 Antagonist | Guinea Pig | 300 mg/kg | Intraperitoneal | [3] |
| L-798,106 | EP3 Antagonist | Mouse (C57BL/6J) | 40 µg/kg per day | Subcutaneous | [9] |
| AE-248 | EP3 Agonist | Mouse | Not Specified | Not Specified | [4] |
| ONO-AE3-208 | EP4 Antagonist | Human (in vitro) | Not Applicable | Not Applicable | [10] |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin (OVA), a widely used allergen.
Materials:
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
Test compound (e.g., this compound) and vehicle
-
Equipment for intraperitoneal (i.p.) and intranasal (i.n.) or aerosol administration
-
System for measuring airway hyperresponsiveness (AHR) (e.g., whole-body plethysmography or forced oscillation)
-
Materials for bronchoalveolar lavage (BAL) and cell counting
-
Materials for histology (formalin, paraffin, H&E and PAS stains)
-
Materials for ELISA (for measuring cytokines and IgE)
Procedure:
-
Sensitization:
-
On Day 0 and Day 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.
-
-
Drug Administration:
-
Administer the test compound (this compound) or vehicle at the desired dose and route. The administration schedule should be determined based on the compound's pharmacokinetic properties. A common approach is to administer the compound prophylactically, starting before the allergen challenge, or therapeutically, after the establishment of airway inflammation.
-
-
Allergen Challenge:
-
From Day 14 to Day 17, challenge the mice by intranasal administration of 10-50 µg of OVA in 50 µL of PBS or by exposure to an aerosol of 1% OVA in PBS for 30 minutes.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24-48 hours after the final OVA challenge, measure AHR in response to increasing concentrations of a bronchoconstrictor agent like methacholine (B1211447) using a whole-body plethysmograph or a forced oscillation technique.
-
-
Sample Collection and Analysis:
-
Immediately following AHR measurement, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells. Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Collect blood for measurement of serum OVA-specific IgE levels by ELISA.
-
Collect lung tissue for histological analysis of inflammation (H&E stain) and mucus production (PAS stain).
-
Homogenize lung tissue to measure cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA or qPCR.
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model
This protocol uses a clinically relevant allergen, house dust mite (HDM) extract, to induce allergic airway inflammation.
Materials:
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
House dust mite (HDM) extract (e.g., from Dermatophagoides farinae)
-
Phosphate-buffered saline (PBS), sterile
-
Test compound (e.g., this compound) and vehicle
-
All other materials as listed in Protocol 1.
Procedure:
-
Sensitization and Challenge:
-
Administer HDM extract intranasally to mice. A typical protocol involves daily or weekly administration for several weeks. For example, administer 25 µg of HDM extract in 35 µL of PBS intranasally on days 0, 1, 2, and then on days 14, 15, 16.
-
-
Drug Administration:
-
Administer the test compound or vehicle as described in Protocol 1. The timing of administration can be adjusted to investigate prophylactic or therapeutic effects.
-
-
Endpoint Analysis:
-
24-72 hours after the final HDM challenge, perform the same assessments as described in Protocol 1 (AHR, BAL fluid analysis, serum IgE, lung histology, and cytokine analysis).
-
Visualizations
Signaling Pathways
Caption: Potential mechanism of this compound as a CRTH2/DP2 antagonist in allergic asthma.
Caption: Potential mechanism of this compound as an EP3 receptor antagonist in the airways.
Experimental Workflow
Caption: Generalized experimental workflow for testing this compound in an OVA-induced mouse model of asthma.
Conclusion
While the precise molecular target of this compound requires further clarification, its potential as either a CRTH2/DP2 or an EP3 receptor antagonist places it in a relevant area of asthma research. The provided protocols offer a robust framework for elucidating the efficacy and mechanism of action of this compound or similar compounds in preclinical mouse models of allergic airway inflammation. Careful consideration of the administration route, dose, and timing will be crucial for obtaining meaningful and reproducible results. The signaling pathway diagrams provide a conceptual basis for interpreting the experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prostaglandin E2 Mediates Cough via the EP3 Receptor: Implications for Future Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 Exerts Homeostatic Regulation of Pulmonary Vascular Remodeling in Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Prostaglandins in Allergic Lung Inflammation and Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotactic action of prostaglandin E2 on mouse mast cells acting via the PGE2 receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 suppresses allergic sensitization and lung inflammation by targeting the E prostanoid 2 receptor on T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the Prostaglandin E2 receptor EP2 prevents house dust mite-induced airway hyperresponsiveness and inflammation by restraining mast cells' activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandins in Asthma and Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10595 Experiments Using CRTH2-Expressing Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascades associated with allergic diseases such as asthma and allergic rhinitis.[1][2][3] It is primarily expressed on T helper type 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[3][4][5][6][7] The natural ligand for CRTH2 is Prostaglandin D2 (PGD2), a major product of activated mast cells. The interaction between PGD2 and CRTH2 mediates the recruitment and activation of these inflammatory cells, leading to the release of type 2 cytokines (IL-4, IL-5, IL-13) and subsequent allergic responses.[1][2][3][4][7]
CAY10595 is a potent and selective antagonist of the CRTH2 receptor. Understanding its inhibitory activity is crucial for the development of novel therapeutics for allergic inflammation. These application notes provide detailed protocols for utilizing cell lines expressing CRTH2 to characterize the pharmacological effects of this compound. The protocols cover the generation of stable CRTH2-expressing cell lines and key functional assays, including receptor binding, calcium mobilization, and chemotaxis.
Data Presentation
The inhibitory activity of this compound on CRTH2 function can be quantified using various in vitro assays. The following tables summarize key quantitative data for this compound and provide a template for researchers to populate with their experimental findings.
Table 1: this compound Binding Affinity for Human CRTH2 Receptor
| Compound | Parameter | Value | Cell Line | Assay Type | Reference |
| This compound | Ki | 10 nM | Recombinant | Receptor Binding | MedchemExpress |
Table 2: Template for Functional Characterization of this compound in CRTH2-Expressing Cells
| Assay Type | Cell Line | Agonist | Agonist Conc. | This compound IC50 |
| Calcium Mobilization | e.g., HEK293-CRTH2 | PGD2 | EC80 | User Determined |
| Chemotaxis | e.g., CHO-K1-CRTH2 | PGD2 | EC80 | User Determined |
Users should determine the IC50 values based on the protocols provided below.
Experimental Protocols
Generation of a Stable CRTH2-Expressing Cell Line
This protocol describes the generation of a mammalian cell line (e.g., HEK293 or CHO-K1) that stably expresses the human CRTH2 receptor.
Workflow for Stable Cell Line Generation
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists in asthma: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 5. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing CAY10595 Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation, storage, and handling of CAY10595 stock solutions in dimethyl sulfoxide (B87167) (DMSO). Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a potent antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2][3] It plays a significant role in studying allergic inflammatory diseases. Accurate preparation of this compound stock solutions is the first critical step for in vitro and in vivo studies. DMSO is a common solvent for this compound due to its high solubilizing capacity for this compound.[3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₃Cl₂FN₂O₅ | MedChemExpress[2] |
| Molecular Weight | 451.23 g/mol | MedChemExpress[1][2] |
| Appearance | Crystalline solid | Cayman Chemical[3] |
| Solubility in DMSO | 30 mg/mL | Cayman Chemical[3] |
Recommended Protocol for Preparing this compound Stock Solution (10 mM) in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a widely used starting point for creating working solutions for various experimental assays.
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Experimental Protocol
1. Calculating the Required Mass of this compound:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 451.23 g/mol / 1000 = 4.51 mg
2. Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder (e.g., 4.51 mg) and add it to the tared tube.
3. Dissolving this compound in DMSO:
-
Add the desired volume of DMSO (e.g., 1 mL) to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but avoid excessive heat.
4. Storage and Handling:
-
Store the this compound stock solution at -20°C for long-term storage.
-
For short-term storage (up to a few weeks), the solution can be stored at 4°C.
-
Protect the solution from light by using amber or opaque tubes.
-
Before use, thaw the stock solution at room temperature and vortex briefly to ensure homogeneity.
-
Avoid repeated freeze-thaw cycles, which can degrade the compound. It is recommended to aliquot the stock solution into smaller, single-use volumes.
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
References
CAY10595: Application and Protocols for Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10595 is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade, particularly in allergic diseases like asthma and allergic rhinitis. Its primary endogenous ligand, prostaglandin D2 (PGD2), is released from mast cells upon allergen stimulation and induces the migration of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils, to the site of inflammation. By blocking the PGD2/CRTH2 signaling pathway, this compound effectively inhibits the chemotaxis of these immune cells, making it a valuable tool for research into inflammatory diseases and a potential therapeutic agent.
This document provides detailed application notes and experimental protocols for the use of this compound in chemotaxis assays, intended to guide researchers in accurately assessing its inhibitory effects on immune cell migration.
Mechanism of Action
This compound exerts its inhibitory effect on chemotaxis by competitively binding to the CRTH2 receptor. This prevents the binding of PGD2 and its metabolites, thereby blocking the downstream signaling cascade that leads to cell migration. The CRTH2 receptor is coupled to an inhibitory G protein (Gαi), and its activation by PGD2 leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium (Ca2+) mobilization. This surge in intracellular calcium is a critical signal for the cytoskeletal rearrangements and directional movement characteristic of chemotaxis. This compound, by antagonizing the CRTH2 receptor, prevents these intracellular signaling events and thus abrogates the chemotactic response.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in relation to its activity in chemotaxis assays.
| Parameter | Value | Cell Type | Chemoattractant | Reference |
| Ki | 10 nM | Recombinant Human CRTH2 | - | [1][2] |
| IC50 | 7.3 nM | Human Eosinophils | 13,14-dihydro-15-keto-PGD2 | [2] |
Experimental Protocols
This section provides a detailed protocol for a human eosinophil chemotaxis assay using this compound, based on the methodologies described in the scientific literature.
Protocol: Inhibition of Human Eosinophil Chemotaxis using a Boyden Chamber Assay
Objective: To determine the in vitro potency of this compound in inhibiting PGD2-induced chemotaxis of human eosinophils.
Materials:
-
This compound
-
Prostaglandin D2 (PGD2) or 13,14-dihydro-15-keto-PGD2
-
Human Eosinophils (isolated from peripheral blood)
-
Boyden Chamber apparatus (e.g., 48-well micro-chemotaxis chamber)
-
Polyvinylpyrrolidone-free polycarbonate filters (5 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA)
-
DMSO (for dissolving this compound)
-
Cell staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in HBSS with 0.1% BSA to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Preparation of Chemoattractant:
-
Prepare a solution of PGD2 or its metabolite in HBSS with 0.1% BSA at a concentration known to induce a robust chemotactic response (e.g., 10 nM).
-
-
Eosinophil Preparation:
-
Isolate human eosinophils from the peripheral blood of healthy donors using a suitable method (e.g., negative selection with immunomagnetic beads).
-
Resuspend the purified eosinophils in HBSS with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Chemotaxis Assay Setup:
-
Place the polycarbonate filter over the lower wells of the Boyden chamber.
-
In the lower wells, add 25 µL of either:
-
HBSS with 0.1% BSA (Negative Control)
-
PGD2 solution (Positive Control)
-
PGD2 solution (for inhibitor testing)
-
-
Assemble the Boyden chamber.
-
In the upper wells, add 50 µL of the eosinophil suspension (5 x 10^4 cells/well).
-
For the inhibitor-treated wells, pre-incubate the eosinophil suspension with the various concentrations of this compound for 15-30 minutes at 37°C before adding them to the upper wells.
-
-
Incubation:
-
Incubate the assembled chamber for 1 hour at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Migration Analysis:
-
After incubation, disassemble the chamber and remove the filter.
-
Scrape the non-migrated cells from the upper side of the filter.
-
Fix and stain the migrated cells on the lower side of the filter using a suitable stain (e.g., Diff-Quik).
-
Mount the filter on a microscope slide.
-
Count the number of migrated cells in several high-power fields (HPF) for each well.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per HPF for each condition.
-
Determine the percentage inhibition of chemotaxis for each concentration of this compound compared to the positive control (PGD2 alone).
-
Plot the percentage inhibition against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Signaling Pathway of PGD2-induced Chemotaxis and its Inhibition by this compound
Caption: Workflow for assessing this compound's effect on eosinophil chemotaxis.
References
Application Note: Flow Cytometry Analysis of CRTH2 Expression on Immune Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as G-protein coupled receptor 44 (GPR44) or DP2, is a key receptor for prostaglandin (B15479496) D2 (PGD2).[1][2][3][4][5] PGD2 is a major prostanoid released primarily by activated mast cells following allergen exposure.[3][6] The interaction between PGD2 and CRTH2 plays a crucial role in the recruitment and activation of various immune cells, making it a significant player in the pathophysiology of type 2 inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis.[2][3][4][7] Consequently, CRTH2 has emerged as a promising therapeutic target for these conditions.[1][2][3][8]
CRTH2 is preferentially expressed on a range of immune cells central to the allergic inflammatory cascade, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[9][10][11][12][13] Its expression is considered one of the most reliable surface markers for identifying Th2 cells.[1][9] Flow cytometry is a powerful technique for the precise identification and quantification of CRTH2-expressing cell populations within heterogeneous samples like peripheral blood or tissue digests. This application note provides a detailed protocol for the analysis of CRTH2 expression on human immune cells using flow cytometry, summarizes reported expression levels, and illustrates the associated signaling pathway and experimental workflow.
CRTH2 Signaling Pathway
Upon binding of its ligand, PGD2, CRTH2 initiates a signaling cascade through its coupling to the Gαi subunit of a heterotrimeric G protein.[4][14] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[14] Concurrently, the Gβγ subunits activate phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various cellular responses, including chemotaxis, activation, and cytokine release.[4]
Caption: CRTH2 signaling cascade upon PGD2 binding.
CRTH2 Expression on Human Immune Cells
The expression of CRTH2 varies among different immune cell populations. The following table summarizes the reported expression levels of CRTH2 on various human immune cells from peripheral blood. It is important to note that expression levels can be influenced by the activation state of the cells and the disease status of the individual.[12][15]
| Immune Cell Type | Lineage Markers | Typical CRTH2 Expression (% positive) | References |
| Th2 Cells | CD3+, CD4+ | Enriched on IL-4+/IL-13+ cells (~26-35%) | [16] |
| Th1 Cells | CD3+, CD4+ | Low (~2%) on IFN-γ+ cells | [16] |
| Total CD4+ T Cells | CD3+, CD4+ | ~1.7% - 5.1% in healthy individuals | [12][15] |
| CD8+ T Cells | CD3+, CD8+ | Variable, lower than CD4+ T cells | [6][17] |
| Eosinophils | SSChigh, CD16- | High | [18][19] |
| Basophils | SSClow, CD123+, HLA-DR- | High (~66.5%) | [15][19] |
| Monocytes | CD14+ | Low (~3.9%) | [15] |
| Innate Lymphoid Cells (ILC2s) | Lin-, CD127+, CRTH2+ | Defining marker | [9][11] |
Experimental Protocol: Flow Cytometry Analysis of CRTH2
This protocol outlines the steps for staining human peripheral blood mononuclear cells (PBMCs) for the analysis of CRTH2 expression on T cell subsets.
Materials
-
Human peripheral blood collected in EDTA or heparin tubes
-
Ficoll-Paque™ PLUS or equivalent density gradient medium
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable Viability Dye (e.g., Zombie Aqua™)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated monoclonal antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-Human CRTH2 (CD294)
-
Isotype control for anti-CRTH2 antibody
-
-
Flow cytometer
-
Centrifuge
-
Pipettes and tips
-
Flow cytometry tubes
Experimental Workflow
Caption: Step-by-step workflow for CRTH2 analysis.
Procedure
-
PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs. e. Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes. f. Resuspend the cell pellet in FACS buffer and perform a cell count.
-
Cell Staining: a. Aliquot approximately 1 x 106 cells per flow cytometry tube. b. Stain for viability by resuspending the cells in the fixable viability dye diluted in PBS and incubate for 15-30 minutes at 4°C, protected from light. c. Wash the cells with FACS buffer. d. Resuspend the cells in FACS buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C. e. Without washing, add the fluorochrome-conjugated antibodies for CRTH2, CD3, CD4, and CD8 (and an isotype control in a separate tube) at their predetermined optimal concentrations. f. Incubate for 30 minutes at 4°C, protected from light. g. Wash the cells twice with FACS buffer. h. Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition and Analysis: a. Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 events in the lymphocyte gate) for robust statistical analysis. b. Gating Strategy: i. Gate on viable cells using the viability dye. ii. From the viable cells, gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC) properties. iii. From the lymphocyte gate, identify T cells by gating on CD3+ cells. iv. Within the CD3+ population, differentiate T helper cells (CD4+) and cytotoxic T cells (CD8+). v. Analyze the expression of CRTH2 on the gated CD4+ and CD8+ T cell populations, using the isotype control to set the gate for positive staining.
Discussion and Conclusion
The analysis of CRTH2 expression by flow cytometry is a valuable tool for both basic research and clinical drug development. It allows for the enumeration and characterization of key pro-inflammatory cell types involved in allergic diseases.[16][20] The provided protocol offers a standardized method for assessing CRTH2 on T lymphocytes, but it can be adapted to include markers for other immune cells like eosinophils (e.g., Siglec-8), basophils (e.g., CD123, CD203c), and ILC2s (lineage-negative cocktail, CD127).
Accurate quantification of CRTH2-expressing cells can aid in patient stratification, monitoring disease activity, and evaluating the pharmacodynamic effects of CRTH2-targeting therapeutics.[15] Given the central role of the PGD2-CRTH2 axis in type 2 immunity, the detailed analysis of this receptor on various immune cells will continue to be a critical aspect of research in allergy and immunology.[4][5]
References
- 1. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the prostaglandin D2 receptors DP and CRTH2 for treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRTH2 and D-type prostanoid receptor antagonists as novel therapeutic agents for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The second PGD(2) receptor CRTH2: structure, properties, and functions in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRTH2 Is A Critical Regulator of Neutrophil Migration and Resistance to Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CRTH2: a potential target for the treatment of organ fibrosis: CRTH2 is a potential target for organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 10. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel surface molecule of Th2- and Tc2-type cells, CRTH2 expression on human peripheral and decidual CD4+ and CD8+ T cells during the early stage of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Over-expression of CRTH2 indicates eosinophilic inflammation and poor prognosis in recurrent nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CRTH2 expression on T cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CAY10595 for Studying Cytokine Release from Th2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 2 (Th2) cells are a critical subset of CD4+ T lymphocytes that orchestrate type 2 immune responses, primarily through the secretion of cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1][2] Dysregulation of Th2 cell activity and excessive production of these cytokines are central to the pathophysiology of allergic diseases, including asthma, atopic dermatitis, and allergic rhinitis. A key signaling pathway that governs Th2 cell function is initiated by prostaglandin (B15479496) D2 (PGD2) binding to its receptor, the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[3][4] Activation of CRTH2 on Th2 cells potentiates their migration and, importantly, enhances the production and release of IL-4, IL-5, and IL-13.[3][4][5]
CAY10595 is a potent and selective antagonist of the CRTH2 receptor.[6][7] By blocking the binding of PGD2 to CRTH2, this compound effectively inhibits the downstream signaling that leads to Th2 cell activation and cytokine secretion. This makes this compound a valuable pharmacological tool for in vitro and in vivo studies aimed at understanding the role of the PGD2-CRTH2 axis in Th2-mediated immunity and for the preclinical evaluation of potential therapeutic strategies targeting this pathway.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on cytokine release from in vitro-differentiated human Th2 cells.
Data Presentation: Biological Activity of this compound
| Parameter | Species | Value | Assay Description | Reference |
| Ki | Human | 10 nM | Receptor binding assay with human CRTH2/DP2 receptor. | [6][7] |
| IC50 | Human | 48 nM | Antagonist activity at human CRTH2 receptor expressed in CHO cell membrane by [35S]GTP-gamma-S binding assay. | [7] |
| IC50 | Human | 7.3 nM | Inhibition of eosinophil chemotaxis induced by 13,14-dihydro-15-keto-PGD2. | [6] |
Signaling Pathway
The binding of Prostaglandin D2 (PGD2) to the CRTH2 receptor on Th2 cells initiates a signaling cascade that culminates in the production and release of Th2 cytokines. This G-protein coupled receptor (GPCR) primarily signals through the Gαi subunit, leading to intracellular calcium mobilization and other downstream events that promote the transcription of cytokine genes.
Caption: PGD2-CRTH2 signaling cascade in Th2 cells.
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human Naïve CD4+ T Cells into Th2 Cells
This protocol describes the differentiation of isolated human naïve CD4+ T cells into a Th2 phenotype.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
Recombinant human IL-2
-
Recombinant human IL-4
-
Anti-human IFN-γ antibody
Procedure:
-
Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Coat a 24-well tissue culture plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) and incubate overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Prepare Th2 differentiation medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, recombinant human IL-2 (e.g., 20 U/mL), recombinant human IL-4 (e.g., 50 ng/mL), and anti-human IFN-γ antibody (e.g., 1 µg/mL).
-
Resuspend the isolated naïve CD4+ T cells in the Th2 differentiation medium at a concentration of 1 x 10^6 cells/mL.
-
Add 1 mL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days.
-
On day 3, add fresh Th2 differentiation medium to the culture.
-
After 5-7 days, the differentiated Th2 cells are ready for use. The phenotype can be confirmed by intracellular staining for GATA3 and IL-4.
Protocol 2: Studying the Effect of this compound on Th2 Cytokine Release
This protocol outlines the treatment of differentiated Th2 cells with this compound followed by stimulation to measure its effect on cytokine production.
Materials:
-
Differentiated human Th2 cells (from Protocol 1)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Prostaglandin D2 (PGD2) or a selective CRTH2 agonist (e.g., DK-PGD2)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) or anti-CD3/CD28 beads
-
Complete RPMI-1640 medium
-
96-well tissue culture plates
-
ELISA kits for human IL-4, IL-5, and IL-13
-
Intracellular Cytokine Staining Kit
-
Flow cytometer
Experimental Workflow Diagram:
Caption: Workflow for assessing this compound's effect.
Procedure A: Cytokine Measurement by ELISA
-
Seed the differentiated Th2 cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI medium.
-
Prepare serial dilutions of this compound in complete RPMI medium. It is recommended to test a range of concentrations from 0.1 nM to 1 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells and pre-incubate for 30-60 minutes at 37°C.
-
Prepare the stimulation solution. For CRTH2-specific stimulation, use PGD2 (e.g., 100 nM) in combination with a suboptimal concentration of anti-CD3/CD28 beads. For general stimulation, a cell stimulation cocktail (e.g., PMA and Ionomycin) can be used.
-
Add 50 µL of the stimulation solution to each well.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatants for cytokine analysis.
-
Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Plot the cytokine concentrations against the log of this compound concentrations to generate dose-response curves and calculate IC50 values.
Procedure B: Intracellular Cytokine Staining and Flow Cytometry
-
Follow steps 1-5 from Procedure A, but perform the experiment in tubes or a deep-well plate to accommodate a larger cell number if needed. The incubation time for stimulation in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) is typically shorter, around 4-6 hours.
-
After incubation, harvest the cells and wash them with PBS.
-
Perform cell surface staining for CD4 if desired.
-
Fix and permeabilize the cells using a commercial intracellular cytokine staining kit according to the manufacturer's protocol.
-
Stain the cells with fluorescently labeled antibodies against IL-4, IL-5, and IL-13.
-
Wash the cells and resuspend them in an appropriate buffer for flow cytometry.
-
Acquire the samples on a flow cytometer and analyze the percentage of cytokine-producing cells and the mean fluorescence intensity (MFI) of the cytokine staining in the this compound-treated versus control groups.
Conclusion
This compound serves as a potent and selective tool to probe the function of the PGD2-CRTH2 signaling axis in Th2 cells. The provided protocols offer a framework for researchers to quantitatively assess the inhibitory effect of this compound on the production of key Th2 cytokines. These studies can contribute to a deeper understanding of Th2-mediated inflammatory processes and aid in the development of novel therapeutics for allergic diseases.
References
- 1. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Applications - CAT N°: 10012553 [bertin-bioreagent.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the In Vivo Use of CAY10595 in Collagen-Induced Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Overview and Mechanism of Action
CAY10595 is a potent and selective antagonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin (B15479496) D2 receptor 2 (DP2). The CRTH2 receptor is a G protein-coupled receptor that, upon activation by its ligand prostaglandin D2 (PGD2), mediates pro-inflammatory responses. It is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. By blocking the interaction of PGD2 with the CRTH2 receptor, this compound is hypothesized to inhibit the downstream signaling cascades that lead to immune cell recruitment, activation, and cytokine release, thereby attenuating inflammation.
In the context of rheumatoid arthritis, the collagen-induced arthritis (CIA) model in mice is a standard and widely used preclinical model that shares many pathological features with the human disease. A key study investigated the role of the PGD2 pathway in this model, including the effects of the CRTH2 antagonist this compound. The findings from this study indicated that while this compound did not significantly alter the overall severity of the established arthritis, it did produce a slight delay in the onset of the disease and a notable reduction in the levels of anti-collagen type II (CII) IgG2a antibodies.[1][2][3][4] This suggests a potential role for the CRTH2 pathway in the modulation of the specific humoral immune response in this arthritis model.
Summary of Quantitative Data from In Vivo Studies
The following table summarizes the reported effects of this compound in a collagen-induced arthritis model based on available literature. It is important to note that the full quantitative data from the primary study is not publicly available; therefore, the results are presented as described in the study's abstract.
| Parameter | Vehicle-Treated Control Group | This compound-Treated Group | Reference |
| Arthritis Severity Score | Progressive increase following disease onset. | No significant modification in overall arthritis severity. | [1][2][3][4] |
| Disease Onset | Arthritis development typically observed around days 24-28 post-primary immunization. | A slight delay in the development of arthritis was observed. | [1][2][3][4] |
| Anti-CII Total IgG Levels | Elevated levels of total IgG antibodies against type II collagen. | No significant modification in total anti-CII IgG levels. | [1][2][3][4] |
| Anti-CII IgG2a Levels | Elevated levels of the pro-inflammatory IgG2a antibody subclass against type II collagen. | A reduction in the levels of anti-CII IgG2a was observed. | [1][2][3][4] |
Detailed Experimental Protocols
The following protocols are based on standardized methods for inducing collagen-induced arthritis and a proposed treatment regimen for this compound, synthesized from the available data.
Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
Materials:
-
Male DBA/1 mice, 8-10 weeks of age.
-
Bovine Type II Collagen (CII), immunization grade.
-
0.05 M Acetic Acid.
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
Emulsifying needle and glass syringes.
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gentle stirring overnight at 4°C.
-
For the primary immunization, prepare a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (CFA). For the booster, prepare a 1:1 emulsion with Incomplete Freund's Adjuvant (IFA). The emulsion is formed by drawing the two components into separate glass syringes and connecting them with an emulsifying needle, then repeatedly passing the mixture between the syringes until a stable, thick, white emulsion is formed.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site proximal to the base of the tail, but distinct from the primary injection site.
-
-
Monitoring of Arthritis:
-
Beginning on day 21, visually inspect the paws of the mice 3-4 times per week for signs of arthritis (redness and swelling).
-
Quantify the severity of arthritis using a scoring system (e.g., 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema extending to the ankle, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Paw thickness can be measured using a digital caliper as an additional quantitative measure of inflammation.
-
Administration Protocol for this compound
This protocol is a representative regimen. The optimal dose and route of administration for this compound may require preliminary dose-ranging studies.
Materials:
-
This compound.
-
Appropriate vehicle for solubilization/suspension (e.g., 0.5% (w/v) carboxymethylcellulose in saline).
-
Administration equipment (e.g., oral gavage needles, sterile syringes for injection).
Procedure:
-
Experimental Groups:
-
Group 1: CIA + Vehicle control.
-
Group 2: CIA + this compound (a suggested starting dose range is 1-30 mg/kg, administered daily).
-
-
Treatment Schedule:
-
Treatment with this compound or vehicle should commence upon the first signs of arthritis (typically between days 24 and 28) to assess its therapeutic effect.
-
Alternatively, for a prophylactic study, treatment can begin at the time of the booster immunization (Day 21).
-
-
Route of Administration:
-
This compound can be administered via oral gavage or intraperitoneal injection, depending on its formulation and pharmacokinetic properties. Daily administration is recommended.
-
-
Endpoint Analysis:
-
Continue arthritis scoring and paw thickness measurements throughout the treatment period.
-
At the termination of the experiment (e.g., day 42), collect blood via cardiac puncture for serological analysis of anti-CII antibody levels (total IgG and subclasses IgG1 and IgG2a) by ELISA.
-
Harvest ankle and knee joints for histopathological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
-
Visual Representations of Workflows and Signaling Pathways
Experimental Workflow Diagram
References
Optimal Concentration of CAY10595 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10595 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This G protein-coupled receptor is a key player in the inflammatory cascade, primarily activated by prostaglandin (B15479496) D2 (PGD2). The interaction between PGD2 and CRTH2 mediates the chemotaxis of several key immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, which are centrally involved in the pathophysiology of allergic diseases such as asthma and allergic rhinitis. Understanding the optimal concentration of this compound for in vitro studies is critical for accurately assessing its therapeutic potential and elucidating its mechanism of action.
These application notes provide a summary of effective concentrations of this compound from the literature and detailed protocols for key in vitro assays to guide researchers in their experimental design.
Data Presentation
The effective concentration of this compound in vitro is dependent on the specific assay and cell type being investigated. The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Cell/System Type | Concentration | Reference |
| Ki | Human CRTH2/DP2 Receptor | 10 nM | [1][2] |
| IC50 | Human Eosinophil Chemotaxis | 7.3 nM | [1] |
| Treatment | Bone Marrow-Derived Macrophages (BMDMs) | 5 µM | N/A |
Note: The Ki (inhibitor constant) represents the binding affinity of this compound to its target receptor. The IC50 (half-maximal inhibitory concentration) indicates the concentration required to inhibit the biological process (eosinophil chemotaxis) by 50%. The 5 µM concentration was used in a specific study on macrophages, likely to ensure complete receptor antagonism in that particular experimental setup. Researchers should perform concentration-response curves to determine the optimal concentration for their specific in vitro model.
Signaling Pathway
This compound exerts its effects by blocking the PGD2-mediated signaling cascade through the CRTH2 receptor. The following diagram illustrates this pathway.
Caption: this compound blocks PGD2 binding to the CRTH2 receptor.
Experimental Workflow
Determining the optimal concentration of this compound for a specific in vitro study is a critical first step. The following workflow provides a general guideline for this process.
Caption: Workflow for determining the optimal this compound concentration.
Experimental Protocols
The following are detailed protocols for key in vitro experiments involving this compound. These protocols are based on established methodologies and should be adapted and optimized for specific experimental conditions.
Eosinophil Chemotaxis Assay
This assay is used to determine the ability of this compound to inhibit the migration of eosinophils towards a chemoattractant, such as PGD2.
Materials:
-
Human eosinophils (isolated from peripheral blood)
-
This compound
-
Prostaglandin D2 (PGD2)
-
Chemotaxis chamber (e.g., Boyden chamber) with a 5 µm pore size polycarbonate membrane
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell counting solution (e.g., Trypan Blue)
-
Microplate reader
Protocol:
-
Cell Preparation: Isolate human eosinophils from fresh peripheral blood using a standard method such as negative selection with magnetic beads. Resuspend the purified eosinophils in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in assay buffer to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a solution of PGD2 in assay buffer at a concentration known to induce a sub-maximal chemotactic response (e.g., 10-100 nM).
-
Assay Setup:
-
Add the PGD2 solution to the lower wells of the chemotaxis chamber.
-
In separate tubes, pre-incubate the eosinophil suspension with the various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the pre-incubated eosinophil suspension to the upper wells of the chemotaxis chamber, separated from the lower wells by the polycarbonate membrane.
-
-
Incubation: Incubate the chemotaxis chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.
-
Cell Migration Analysis: After incubation, carefully remove the membrane. Scrape the non-migrated cells from the top surface of the membrane. Stain the migrated cells on the bottom surface of the membrane with a suitable stain (e.g., Diff-Quik).
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay or by flow cytometry.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits eosinophil migration by 50%.
Calcium Mobilization Assay
This assay measures the ability of this compound to block PGD2-induced intracellular calcium release in cells expressing the CRTH2 receptor.
Materials:
-
CHO-K1 cells stably expressing the human CRTH2 receptor
-
This compound
-
Prostaglandin D2 (PGD2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Protocol:
-
Cell Seeding: Seed the CRTH2-expressing CHO-K1 cells into 96-well black, clear-bottom microplates at a density of 50,000 cells/well and culture overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in assay buffer. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well. Incubate for 1 hour at 37°C in the dark.
-
Compound Addition: After incubation, wash the cells twice with assay buffer. Add 100 µL of assay buffer containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the microplate in a fluorescence microplate reader. Measure the baseline fluorescence for a short period.
-
Agonist Injection: Using the plate reader's injector, add a solution of PGD2 (at a concentration that elicits a maximal or sub-maximal response, e.g., 100 nM) to each well.
-
Data Acquisition: Immediately after PGD2 injection, continuously measure the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence (peak fluorescence - baseline fluorescence) represents the calcium mobilization. Plot the response against the concentration of this compound to determine the IC50 value.
Cytokine Release Assay
This assay assesses the effect of this compound on the release of cytokines from immune cells, such as Th2 cells or peripheral blood mononuclear cells (PBMCs), in response to stimulation.
Materials:
-
Human PBMCs or purified Th2 cells
-
This compound
-
Prostaglandin D2 (PGD2)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Stimulating agent (e.g., anti-CD3/anti-CD28 antibodies for T-cell activation)
-
ELISA or multiplex immunoassay kits for specific cytokines (e.g., IL-4, IL-5, IL-13)
-
96-well cell culture plates
Protocol:
-
Cell Preparation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete cell culture medium.
-
Assay Setup: Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Add various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) to the wells. Include a vehicle control. Pre-incubate for 1 hour at 37°C.
-
Cell Stimulation: Add PGD2 (e.g., 100 nM) along with a primary stimulus (e.g., anti-CD3/CD28 antibodies) to the appropriate wells. Include unstimulated and stimulated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant from each well.
-
Cytokine Measurement: Measure the concentration of the desired cytokines (e.g., IL-4, IL-5, IL-13) in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated wells to the stimulated control wells to determine the inhibitory effect of the compound.
Conclusion
The optimal in vitro concentration of this compound is highly dependent on the experimental context, including the cell type, assay readout, and the specific research question. Based on its high affinity for the CRTH2 receptor (Ki = 10 nM) and potent inhibition of eosinophil chemotaxis (IC50 = 7.3 nM), concentrations in the low nanomolar range are effective for antagonizing CRTH2-mediated functions. However, for complete and sustained inhibition in complex cellular systems or for extended incubation periods, higher concentrations up to the low micromolar range may be necessary. It is strongly recommended that researchers perform a concentration-response analysis for their specific system to determine the most appropriate concentration of this compound for their in vitro studies. The protocols provided here serve as a foundation for developing robust and reliable assays to investigate the biological activity of this potent CRTH2 antagonist.
References
Application Notes and Protocols for CAY10595 in Human Primary T Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10595 is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on T helper 2 (Th2) cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). The CRTH2 receptor is a G-protein coupled receptor preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. Its natural ligand, prostaglandin D2 (PGD2), is a key mediator in allergic inflammation. By blocking the interaction of PGD2 with CRTH2, this compound effectively inhibits the downstream signaling pathways that lead to Th2 cell migration, activation, and cytokine production. This makes this compound a valuable tool for studying the role of the PGD2-CRTH2 axis in Th2-mediated inflammatory responses and for the development of novel therapeutics for allergic diseases such as asthma and atopic dermatitis.[1][2][3][4]
These application notes provide detailed protocols for the use of this compound in human primary T cell cultures, with a specific focus on the inhibition of Th2 cell functions.
Data Presentation
The following table summarizes the quantitative data regarding the activity of this compound and the effects of CRTH2 signaling in human primary T cells.
| Parameter | Value | Cell Type | Assay | Reference |
| This compound Binding Affinity (Ki) | 10 nM | Human CRTH2-expressing cells | Radioligand binding assay | MedChemExpress |
| PGD2-induced Calcium Mobilization Inhibition | IC50 in nM range | In vitro polarized human Th2 cells | Calcium flux assay | [5] |
| PGD2-induced Th2 cell migration | Significant inhibition | Human Th2 cells | Chemotaxis assay | [2] |
| PGD2-enhanced Th2 cytokine production (IL-4, IL-5, IL-13) | Significant inhibition | Human Th2 cells | ELISA / Flow Cytometry | [6] |
| Effective Concentration for In Vitro Studies | 0.1 - 10 µM | Murine Bone Marrow-Derived Macrophages | Gene expression analysis | [7] |
| CRTH2 Expression on peripheral blood CD4+ T cells | ~1.71% ± 0.97% | Human CD4+ T cells | Flow Cytometry | [1] |
| CRTH2 Expression on in vitro differentiated Th2 cells | ~23.79% ± 14.49% | Human CD4+ T cells | Flow Cytometry | [1] |
Signaling Pathway
The binding of prostaglandin D2 (PGD2) to the CRTH2 receptor on Th2 cells initiates a signaling cascade through Gαi proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, leading to calcium mobilization. This calcium influx is a critical signal for the activation of transcription factors such as NFAT, which translocates to the nucleus to promote the expression of Th2-associated cytokines, including IL-4, IL-5, and IL-13. The activation of the PI3K/Akt pathway has also been implicated in mediating the anti-apoptotic effects of CRTH2 signaling. This compound, as a CRTH2 antagonist, blocks the initial binding of PGD2, thereby inhibiting these downstream signaling events and subsequent Th2 cell responses.[2][8]
References
- 1. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The second PGD(2) receptor CRTH2: structure, properties, and functions in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists in asthma: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Depletion of major pathogenic cells in asthma by targeting CRTh2 [insight.jci.org]
- 6. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Navigating CAY10595 Solubility in Cell Culture Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with CAY10595 in cell culture applications. This compound, a potent CRTH2/DP2 receptor antagonist, is a valuable tool for studying inflammatory and allergic responses. However, its hydrophobic nature can present significant challenges in aqueous cell culture environments, leading to precipitation and inaccurate experimental results. This guide offers structured solutions and detailed protocols to help you overcome these issues and ensure the reliable application of this compound in your research.
Understanding this compound Solubility: A Data-Driven Overview
While specific solubility data for this compound in various cell culture media is not extensively published, information on its solubility in common laboratory solvents provides a critical starting point for preparing stock solutions. The following table summarizes available solubility data for a closely related compound, which can serve as a useful reference.
Table 1: Reported Solubility of a Structurally Similar Compound (CAY10695)
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (B87167) (DMSO) | ~10 mg/mL |
| Ethanol (B145695) | ~100 mg/mL |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~1 mg/mL |
Note: This data is for a related compound and should be used as a guideline. It is imperative to experimentally determine the solubility of this compound in your specific cell culture medium and conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to this compound solubility in a question-and-answer format.
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitates when I add it to my cell culture medium. What's happening?
A1: This is a common issue known as "crashing out" or precipitation upon dilution. It occurs because this compound is highly soluble in a polar aprotic solvent like DMSO but has limited solubility in the aqueous environment of your cell culture medium.[1] The rapid change in solvent polarity when you add the DMSO stock to the medium causes the compound to come out of solution.
Troubleshooting Steps:
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Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5%, and ideally 0.1% or lower, in your culture medium to minimize solvent-induced toxicity and precipitation.[2]
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Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of medium, perform one or more intermediate dilution steps in pre-warmed (37°C) medium. This gradual decrease in solvent polarity can help keep the compound in solution.
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Slow, dropwise addition with mixing: Add the this compound stock solution to your pre-warmed medium very slowly, drop by drop, while gently vortexing or swirling the medium. This facilitates rapid and even dispersion, preventing localized high concentrations that can trigger precipitation.
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Warm the medium: Always use cell culture medium that has been pre-warmed to 37°C. The solubility of many compounds, including hydrophobic ones, increases with temperature.
Q2: What is the maximum concentration of this compound I can use in my cell culture experiments?
A2: The maximum usable concentration is dictated by the compound's solubility limit in your specific cell culture medium, under your experimental conditions (e.g., with or without serum). Exceeding this limit will lead to precipitation and unreliable results. It is crucial to perform a solubility test to determine this limit empirically. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q3: Can I use a different solvent to dissolve this compound?
A3: While DMSO is a common choice due to its ability to dissolve a wide range of compounds, ethanol is also a viable option and is generally less toxic to cells at low concentrations.[3] However, the same principles of minimizing the final solvent concentration and using careful dilution techniques apply. For any new solvent, it is essential to run a vehicle control to assess its effect on your cells.
Q4: Does the presence of serum in my cell culture medium affect the solubility of this compound?
A4: Yes, serum components, particularly albumin, can bind to hydrophobic compounds and increase their apparent solubility in aqueous solutions.[4] Therefore, you may find that you can achieve a higher soluble concentration of this compound in serum-containing medium compared to serum-free medium. It is important to determine the solubility in the exact medium formulation you will be using for your experiments.
Q5: I see a fine precipitate in my culture wells after adding this compound, even at low concentrations. What should I do?
A5: Even with careful preparation, some compounds can precipitate over time in culture.
Troubleshooting Steps:
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Visual Inspection: Before treating your cells, always inspect your final working solution for any signs of precipitation. If visible, you may need to prepare a fresh, lower-concentration solution.
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Microscopic Examination: After adding the compound to your cells, inspect the wells under a microscope. A fine, crystalline precipitate may be visible. If this occurs, the actual concentration of the dissolved, active compound is unknown and likely much lower than intended.
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Re-evaluate your working concentration: The presence of a precipitate indicates that you are at or above the solubility limit. You will need to use a lower concentration for your experiments.
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Consider formulation strategies: For long-term experiments, the stability of the compound in the medium is a factor. If the compound is degrading or precipitating over time, you may need to replenish the medium with a fresh compound more frequently.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound (powder)
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Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
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Sterile, amber microcentrifuge tubes or glass vials
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Vortex mixer
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Calibrated pipette
Procedure:
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Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of this compound: ~453.5 g/mol ).
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Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile amber microcentrifuge tube or glass vial. The use of amber vials is recommended to protect the compound from light.
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Add DMSO: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
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Dissolve the compound: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
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Visual inspection: Ensure the solution is clear and free of any particulate matter.
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Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol will help you determine the practical solubility limit of this compound in your specific cell culture medium.
Materials:
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10 mM this compound stock solution in DMSO
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Your complete cell culture medium (e.g., DMEM or RPMI-1640, with or without serum), pre-warmed to 37°C
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Sterile 1.5 mL microcentrifuge tubes or a 96-well clear-bottom plate
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Vortex mixer
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Spectrophotometer or plate reader capable of measuring absorbance at ~600 nm (optional, for quantitative assessment)
Procedure:
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Prepare serial dilutions: In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare a range of this compound concentrations in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
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Control wells: Prepare a "vehicle control" well containing the same volume of DMSO as your highest concentration well, but without this compound. Also, include a "medium only" control.
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Incubation: Incubate the tubes or plate at 37°C in a cell culture incubator for a period that mimics your experimental conditions (e.g., 2, 6, or 24 hours).
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Visual assessment: After incubation, carefully inspect each tube or well for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains completely clear is your maximum soluble concentration under these conditions.
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Quantitative assessment (optional): To quantify precipitation, you can measure the absorbance of each well at a wavelength of 600 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitation.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the CRTH2/DP2 signaling pathway and a recommended workflow for troubleshooting this compound solubility issues.
Caption: CRTH2/DP2 signaling pathway and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting this compound solubility issues in cell culture.
References
Long-term stability of CAY10595 DMSO stock at -20°C
This technical support center provides guidance on the long-term stability of CAY10595 DMSO stock solutions stored at -20°C. Researchers, scientists, and drug development professionals can find troubleshooting guides and frequently asked questions to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound DMSO stock solutions?
For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C.[1] Storing at these temperatures helps to minimize degradation.
Q2: How many times can I freeze-thaw my this compound DMSO stock solution?
It is best to avoid repeated freeze-thaw cycles as they can negatively impact the stability of the compound.[1][2] DMSO is hygroscopic, meaning it can absorb moisture from the atmosphere each time the vial is opened.[3] This absorbed water can lead to compound degradation over time. To avoid this, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: I noticed precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[1] To address this, warm the solution slowly to room temperature and vortex gently to ensure it has completely redissolved before use.[1] If precipitation persists, it may be necessary to prepare a fresh stock solution at a slightly lower concentration.
Q4: My experimental results have been inconsistent recently. Could my this compound stock be degrading?
Inconsistent experimental results and a loss of compound activity are common indicators of compound degradation.[1] Several factors can contribute to this, including improper storage, repeated freeze-thaw cycles, and exposure to light or air.[1] It is crucial to assess the integrity of your compound if you suspect degradation.
Q5: Can the type of storage container affect the stability of my this compound stock?
Yes, the storage container material can impact compound stability.[1] For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[1] This minimizes the risk of the compound adhering to the container surface or contaminants leaching from the plastic into the solution.
Troubleshooting Guide
If you suspect that your this compound DMSO stock solution is degrading, follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for suspected this compound degradation.
Factors Affecting Stability of this compound in DMSO
The long-term stability of this compound in a DMSO stock solution is influenced by several key factors. Proper handling and storage are critical to maintaining the integrity and activity of the compound.
Caption: Factors influencing the stability of this compound in DMSO.
Quantitative Data on Stability
| Time Point | Storage Condition | Concentration (mM) | Purity (%) by HPLC | Biological Activity (% of control) |
| T = 0 | -20°C | 10 | 99.5 | 100 |
| T = 1 month | -20°C | 10 | ||
| T = 3 months | -20°C | 10 | ||
| T = 6 months | -20°C | 10 | ||
| T = 1 year | -20°C | 10 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of a this compound DMSO stock solution stored at -20°C using High-Performance Liquid Chromatography (HPLC) to assess purity and a relevant biological assay to measure activity.
1. Preparation of Stock Solution and Aliquots:
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Prepare a stock solution of this compound in anhydrous DMSO at a desired concentration (e.g., 10 mM).
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Aliquot the stock solution into multiple single-use, light-protected vials (e.g., amber polypropylene tubes).
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Designate aliquots for different time points (e.g., 0, 1, 3, 6, and 12 months).
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Store all aliquots at -20°C.
2. Initial Analysis (Time = 0):
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HPLC Analysis:
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Thaw one aliquot and dilute it to a suitable concentration for HPLC analysis.
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Analyze the sample to determine the initial purity and peak area of this compound. This will serve as the baseline.
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Biological Activity Assay:
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Use a fresh aliquot to perform a relevant biological assay (e.g., an in vitro kinase assay if this compound is a kinase inhibitor).
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Determine the initial biological activity (e.g., IC50 value). This will be the 100% activity reference.
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3. Subsequent Time Point Analysis:
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At each designated time point (1, 3, 6, 12 months), thaw a new aliquot of the this compound stock solution.
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HPLC Analysis:
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Perform HPLC analysis under the same conditions as the initial analysis.
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Calculate the percentage of this compound remaining by comparing the peak area at the current time point to the peak area at time 0.
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Biological Activity Assay:
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Perform the same biological assay as in the initial analysis.
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Compare the activity to the initial results to determine any loss of potency.
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4. Data Analysis:
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Record the purity and biological activity data for each time point in a table.
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A significant decrease in purity or biological activity indicates degradation of the compound under the tested storage conditions.
References
Potential off-target effects of CAY10595 on other prostanoid receptors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CAY10595 on prostanoid receptors for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). It binds to the human CRTH2 receptor with a high affinity, exhibiting a Ki of 10 nM.[1] In functional assays, it acts as an antagonist with an IC50 of 48 nM in a [³⁵S]GTPγS binding assay using Chinese Hamster Ovary (CHO) cell membranes expressing the human CRTH2 receptor.
Q2: Are there any known off-target effects of this compound on other prostanoid receptors?
Q3: What should I consider if I observe unexpected effects in my experiments with this compound?
If you observe unexpected biological effects in your experiments, it is crucial to consider the possibility of off-target activities, even with a compound described as selective. Here are some troubleshooting steps:
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Concentration-Response Curve: Ensure you are using the lowest effective concentration of this compound. High concentrations are more likely to induce off-target effects. Perform a full concentration-response curve to verify the expected potency.
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Control Experiments:
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Include a structurally unrelated CRTH2 antagonist to see if the unexpected effect is specific to this compound's chemical scaffold.
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Use a positive control for the activation of other prostanoid receptors in your experimental system to confirm their functional presence.
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Test the effect of this compound in a cell line or tissue known to lack CRTH2 but express other prostanoid receptors that you suspect might be off-targets.
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Literature Review: Search for recent publications that may have characterized the selectivity profile of this compound in more detail since the initial discovery.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected inhibition of PGD2-induced activity. | 1. Cellular context and receptor expression levels. 2. Presence of both DP1 and CRTH2/DP2 receptors. | 1. Confirm CRTH2/DP2 receptor expression in your experimental model using techniques like qPCR or Western blot. 2. Use a selective DP1 antagonist in combination with this compound to dissect the contribution of each receptor to the observed effect. |
| Unexpected increase in intracellular cAMP levels. | Potential weak partial agonism at very high concentrations or off-target effects on Gs-coupled receptors (e.g., EP2, EP4, DP1, IP). | 1. Perform a full concentration-response analysis to check for a bell-shaped curve, which might indicate partial agonism. 2. Test this compound in the absence of a CRTH2 agonist to look for basal activity changes. 3. Use selective antagonists for Gs-coupled prostanoid receptors to see if the effect can be blocked. |
| Unexpected increase in intracellular calcium levels. | Potential off-target effects on Gq-coupled receptors (e.g., EP1, FP, TP). | 1. Measure intracellular calcium mobilization in response to this compound in the absence of a CRTH2 agonist. 2. Use selective antagonists for Gq-coupled prostanoid receptors to try and block the observed calcium signal. |
Quantitative Data Summary
As detailed information on the off-target activity of this compound is limited, the following table summarizes its known activity at its primary target. Researchers should exercise caution and perform their own validation experiments if off-target effects are suspected.
| Target Receptor | Assay Type | Species | Value | Reference |
| CRTH2 / DP2 | Radioligand Binding (Ki) | Human | 10 nM | [1] |
| CRTH2 / DP2 | [³⁵S]GTPγS Functional Assay (IC50) | Human | 48 nM |
Experimental Protocols
Radioligand Binding Assay for CRTH2 (DP2) Receptor
This is a generalized protocol based on standard methodologies for GPCR binding assays.
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Membrane Preparation:
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Culture CHO cells stably expressing the human CRTH2 receptor.
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Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
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Centrifuge the homogenate at low speed to remove nuclei and cell debris.
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Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
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Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
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Binding Assay:
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In a 96-well plate, add a fixed concentration of radiolabeled PGD₂ (e.g., [³H]PGD₂) to each well.
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For competition binding, add increasing concentrations of this compound.
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For non-specific binding, add a high concentration of unlabeled PGD₂.
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Add the cell membrane preparation to each well to initiate the binding reaction.
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Incubate at room temperature for a defined period (e.g., 90 minutes).
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Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
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Wash the filters with ice-cold wash buffer.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the competitor concentration.
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Determine the IC50 value from the resulting sigmoidal curve.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the general signaling pathways of prostanoid receptors and a typical experimental workflow for assessing off-target effects.
Caption: General prostanoid receptor signaling pathways.
Caption: Experimental workflow for investigating potential off-target effects.
References
Troubleshooting inconsistent results with CAY10595
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CAY10595. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2] Its primary mechanism of action is to bind to the human CRTH2/DP2 receptor with a high affinity, thereby blocking the downstream signaling initiated by the receptor's natural ligand, prostaglandin D2 (PGD2).[1][2] This inhibition prevents the activation of Gαi protein, leading to a decrease in the suppression of intracellular cyclic AMP (cAMP) levels.[1]
Q2: What are the main research applications for this compound?
This compound is primarily used in research related to allergic inflammatory diseases such as asthma and allergic rhinitis.[3][4] By blocking the CRTH2 receptor, this compound can be used to study the role of the PGD2 signaling pathway in the recruitment and activation of inflammatory cells, including T-helper 2 (Th2) cells, eosinophils, and basophils.[4][5]
Q3: What are the physical and chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₂₀H₁₃Cl₂FN₂O₅ |
| Molecular Weight | 451.23 g/mol |
| Appearance | Crystalline solid |
| Storage | Store at -20°C |
| Stability | ≥ 2 years at -20°C |
This data is compiled from publicly available information and may vary between batches. Please refer to the manufacturer's certificate of analysis for the most accurate information.
Troubleshooting Inconsistent Results
Q4: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results with this compound can stem from several factors, ranging from compound handling to assay conditions. The most common issues include:
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Solubility Problems: this compound, like many small molecules, can have limited solubility in aqueous solutions, leading to precipitation and inaccurate concentrations.
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Compound Stability: Degradation of this compound in stock solutions or experimental media can lead to reduced potency.
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Cell Line Variability: Different cell lines may express varying levels of the CRTH2 receptor, leading to different responses.
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Assay Conditions: Variations in incubation times, temperatures, and reagent concentrations can all contribute to inconsistent outcomes.
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Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of the compound.
Q5: I suspect this compound is precipitating in my cell culture medium. How can I improve its solubility?
Issues with solubility are a common source of inconsistent results. Here are some steps to improve the solubility of this compound in your experiments:
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Proper Stock Solution Preparation:
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Dissolve this compound in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a concentrated stock solution.
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Ensure the compound is fully dissolved by vortexing and gentle warming if necessary.
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Working Solution Preparation:
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When preparing your working solution, add the stock solution to your pre-warmed cell culture medium while gently vortexing. This helps to prevent the compound from crashing out of solution.
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Avoid adding the aqueous medium directly to the concentrated stock solution.
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Final Solvent Concentration:
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Keep the final concentration of the organic solvent in your cell culture medium as low as possible (typically below 0.5% for DMSO) to avoid solvent-induced cytotoxicity.
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Solubility Testing:
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If you continue to experience precipitation, it is advisable to perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium.
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Quantitative Solubility Data (Reference for Similar Compounds)
| Solvent | Solubility of Compound X (mg/mL) | Solubility of Compound Y (mg/mL) |
| DMSO | ~20 | ~63 |
| Ethanol | Slightly Soluble | ~40 |
| Water | Insoluble | Insoluble |
Note: This data is for illustrative purposes only. The solubility of this compound should be determined experimentally.[6][7]
Experimental Protocols
Detailed Methodology: Radioligand Binding Assay for CRTH2
This protocol is a general guideline for a radioligand binding assay to determine the affinity of this compound for the CRTH2 receptor. Optimization may be required for your specific experimental conditions.
Materials:
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HEK293 cells stably expressing human CRTH2
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[³H]-PGD₂ (Radioligand)
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This compound (or other competing ligands)
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Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
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Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 M NaCl, pH 7.4)
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Scintillation fluid
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96-well filter plates
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Scintillation counter
Procedure:
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Cell Preparation: Culture and harvest HEK-hCRTH2 cells. Prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-20 µ g/well .
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Assay Setup: In a 96-well plate, add the following in order:
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Binding buffer
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This compound or other unlabeled competitor at various concentrations.
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[³H]-PGD₂ at a final concentration equal to its Kd (e.g., 2.5 nM).
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Cell membrane suspension.
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Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
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Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a scintillation counter.
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Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-PGD₂ (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Detailed Methodology: Calcium Mobilization Assay
This protocol outlines a general procedure for a functional assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium levels.
Materials:
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CHO or HEK293 cells co-expressing human CRTH2 and a Gα protein (e.g., Gα16)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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PGD₂ (agonist)
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This compound
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Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
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Fluorescence plate reader with an injection system
Procedure:
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Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and culture overnight.
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Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
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Compound Incubation: Wash the cells with assay buffer and then incubate with various concentrations of this compound for 15-30 minutes.
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Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence, then inject PGD₂ at a concentration that elicits a submaximal response (e.g., EC₈₀). Immediately begin measuring the fluorescence intensity over time.
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Data Analysis: The antagonist effect of this compound is determined by its ability to inhibit the PGD₂-induced increase in intracellular calcium. Calculate the IC50 value from the concentration-response curve.
Signaling Pathway and Experimental Workflows
CRTH2 Signaling Pathway
The binding of PGD₂ to the CRTH2 receptor activates the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This signaling cascade is implicated in the chemotaxis and activation of various immune cells.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical approach to diagnosing and resolving inconsistent experimental outcomes with this compound.
References
- 1. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
Optimizing CAY10595 concentration for maximum CRTH2 inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CAY10595 to study CRTH2 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the G-protein coupled receptor DP2.[1][2][3] CRTH2 is the receptor for prostaglandin (B15479496) D2 (PGD2). By binding to CRTH2, this compound blocks the downstream signaling initiated by PGD2. This signaling pathway is crucial in allergic inflammation, involving the activation of Th2 cells, eosinophils, and basophils.[4][5][6]
Q2: What is the reported potency of this compound?
This compound exhibits a high binding affinity for the human CRTH2 receptor, with a reported inhibition constant (Ki) of 10 nM.[1][2][3] The Ki value represents the concentration of the antagonist that will occupy 50% of the receptors in the absence of the agonist.
Q3: What is a good starting concentration for my in vitro experiment?
A concentration of 5 µM has been used in studies with bone marrow-derived macrophages. However, the optimal concentration of this compound will depend on your specific experimental setup, including the cell type, cell density, and the assay being performed. It is recommended to perform a dose-response curve to determine the optimal concentration for your system. A good starting range for a dose-response experiment would be from 1 nM to 10 µM.
Q4: How should I prepare and store this compound?
For optimal results, it is crucial to follow the manufacturer's instructions for preparing and storing this compound. Generally, stock solutions should be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media over the course of your experiment should be considered, as compound degradation can affect your results.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of CRTH2 activity | Incorrect concentration of this compound: The concentration may be too low to effectively block the receptor. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions. |
| Compound degradation: this compound may not be stable under your experimental conditions (e.g., prolonged incubation, presence of certain media components). | Prepare fresh solutions of this compound for each experiment. Minimize the time the compound is in aqueous solutions before being added to the cells. | |
| Cell health and receptor expression: The cells may not be healthy or may have low expression levels of CRTH2. | Ensure cells are healthy and in the logarithmic growth phase. Verify CRTH2 expression using techniques like flow cytometry or qPCR. | |
| Assay issues: The assay itself may not be sensitive enough to detect inhibition. | Optimize your assay conditions (e.g., agonist concentration, incubation time). Include appropriate positive and negative controls. | |
| High background signal in the assay | Non-specific binding: this compound may be binding to other cellular components or plastics. | Include a control with no cells to assess background signal. Consider using low-binding plates. |
| Cellular autofluorescence: Cells may exhibit natural fluorescence at the wavelengths used in the assay. | Include a control with unstained cells to measure autofluorescence and subtract it from your experimental values. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, density, or health can lead to variability. | Use cells within a consistent passage number range and ensure consistent seeding densities. Monitor cell viability. |
| Inaccurate pipetting: Small errors in pipetting can lead to significant variations in compound concentration. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to reduce pipetting variability. | |
| Reagent variability: Different lots of reagents (e.g., media, serum, agonist) can have slightly different compositions. | Note the lot numbers of all reagents used. If possible, use the same lot for a series of related experiments. |
Experimental Protocols
Dose-Response Determination for this compound
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
CRTH2-expressing cells (e.g., Th2 cells, eosinophils)
-
Cell culture medium
-
CRTH2 agonist (e.g., PGD2, DK-PGD2)
-
Assay-specific reagents (e.g., calcium indicator dye for a calcium mobilization assay)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Preparation: Seed CRTH2-expressing cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions).
-
Pre-incubation: Add the different concentrations of this compound or vehicle control to the cells and pre-incubate for a specific period (e.g., 15-30 minutes) at 37°C. This allows the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of a CRTH2 agonist (e.g., the EC80 concentration of PGD2) to the wells.
-
Signal Detection: Measure the cellular response using a plate reader. The detection method will depend on the assay (e.g., fluorescence for a calcium mobilization assay).
-
Data Analysis: Plot the response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description |
| Top Plateau | The maximal response in the absence of the inhibitor. |
| Bottom Plateau | The minimal response at saturating concentrations of the inhibitor. |
| IC50 | The concentration of this compound that produces 50% of the maximal inhibition. |
| Hill Slope | The steepness of the curve. |
CRTH2 Signaling Pathway
The binding of PGD2 to CRTH2 initiates a signaling cascade through a Gi protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunit of the G-protein can activate phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.
Caption: CRTH2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing CRTH2 Inhibition
This diagram illustrates a typical workflow for an in vitro experiment to assess the inhibitory effect of this compound on CRTH2.
Caption: A typical experimental workflow for CRTH2 inhibition assay.
References
- 1. Evaluation of serum protein binding by using in vitro pharmacological activity for the effective pharmacokinetics profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to minimize DMSO toxicity in CAY10595 cell-based assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize DMSO toxicity when using CAY10595 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is a potent CRTH2/DP2 receptor antagonist.[1][2]
Q2: What is the primary concern when using DMSO in cell-based assays?
The primary concern with DMSO is its potential cytotoxicity. While it is an excellent solvent for many non-water-soluble compounds, high concentrations of DMSO can inhibit cell proliferation and even lead to cell death.[3] The sensitivity to DMSO can vary significantly between different cell lines.[4]
Q3: What is a generally safe concentration of DMSO for most cell lines?
To be safe, it is widely recommended to keep the final concentration of DMSO in your cell culture medium below 0.1% (v/v). Many cell lines can tolerate concentrations up to 0.5% without significant cytotoxic effects.[5] However, for sensitive cell lines, especially primary cells, it is advisable to use concentrations below 0.1%.[5]
Q4: Can I use higher concentrations of DMSO?
Some robust cell lines may tolerate DMSO concentrations of 1% or even 2% for short exposure times.[4][6] However, it is crucial to perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cell line and experimental duration.[6] Even at non-cytotoxic concentrations, DMSO can influence cellular processes, so maintaining a consistent, low concentration across all experimental conditions is critical.[7]
Troubleshooting Guide
Issue 1: I'm observing significant cell death or reduced cell viability in my control wells (vehicle control).
-
Possible Cause: The final DMSO concentration in your assay is too high for your specific cell line.
-
Solution:
-
Determine the Maximum Tolerated DMSO Concentration: Perform a DMSO dose-response curve to identify the highest concentration of DMSO that does not significantly affect the viability of your cells. A detailed protocol for this is provided below.
-
Prepare a More Concentrated Stock of this compound: If your current stock concentration requires a high volume to be added to your wells, consider preparing a more concentrated stock solution. This will allow you to add a smaller volume to your cell culture medium, thus lowering the final DMSO concentration.
-
Reduce Exposure Time: If your experimental design allows, consider reducing the incubation time of the cells with the compound and DMSO.[6]
-
Issue 2: My this compound precipitates out of solution when I add it to the cell culture medium.
-
Possible Cause: The aqueous environment of the cell culture medium is causing the hydrophobic compound to precipitate. This is a common issue when diluting a DMSO stock solution into an aqueous medium.[8]
-
Solution:
-
Gentle Mixing and Warming: After adding the this compound stock solution to your medium, mix it gently but thoroughly. Warming the medium to 37°C may help to keep the compound in solution.[8][9]
-
Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform serial dilutions in the medium.
-
Use of Pluronic F-68: For some compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the cell culture medium can help to maintain solubility. However, the compatibility of such additives with your specific assay should be validated.
-
Issue 3: I am concerned that even a "safe" concentration of DMSO might be affecting my experimental results.
-
Possible Cause: DMSO, even at low concentrations, can have biological effects and alter gene expression.[10]
-
Solution:
-
Consistent Vehicle Control: Always include a vehicle control in your experiments that contains the same final concentration of DMSO as your experimental wells. This allows you to differentiate the effects of the compound from the effects of the solvent.[11]
-
Minimize DMSO Concentration: Aim for the lowest possible final DMSO concentration that your compound's solubility allows, ideally 0.1% or lower.[4][5]
-
Consider Alternative Solvents: If your compound is soluble in other less-toxic solvents, you could explore those options. However, the compatibility of any new solvent with your cell line and assay must be thoroughly validated. Potential alternatives to DMSO for certain applications include ethanol, methanol, or specialized formulations, though their suitability for this compound would need to be determined.[7]
-
Quantitative Data on DMSO Toxicity
The following tables summarize the generally accepted cytotoxic concentrations of DMSO in cell culture.
Table 1: General Guidelines for DMSO Concentration in Cell Culture
| DMSO Concentration | Expected Effect | Reference |
| < 0.1% | Generally considered safe for most cell lines. | [4][5] |
| 0.1% - 0.5% | Tolerated by many cell lines, but may affect sensitive cells. | [3][5] |
| 0.5% - 1.0% | May cause toxicity in some cell lines, especially with longer exposure. | [5][6] |
| > 1.0% | Often cytotoxic and can inhibit cell proliferation. | [3][6] |
| > 5.0% | Highly cytotoxic, can dissolve cell membranes. | [5] |
Table 2: Cell Line and Exposure Time-Dependent DMSO Toxicity
| Cell Line Type | DMSO Concentration | Exposure Time | Observed Effect | Reference |
| CHO, PC-12, SH-SY5Y, Neuronal cells | > 1% | ≥ 24 hours | Toxic | [6] |
| CHO, PC-12, SH-SY5Y, Neuronal cells | 2% | 4 hours | Generally tolerated | [6] |
| Hepatocytes, Cardiomyocytes, Keratinocytes | 1.5% - 2.0% | 24 hours | Tolerated (viability), but may show toxicity in proliferation assays (e.g., MTT) | [6] |
| Microbial cells | > 1% | Not specified | Toxic | [6] |
| Hep G2 | 3% - 5% | 72 hours | Inhibition of cell proliferation | [3] |
Experimental Protocols
Protocol: Determining the Maximum Tolerated DMSO Concentration
This protocol outlines the steps to determine the highest concentration of DMSO that can be used in your cell-based assays without causing significant cytotoxicity to your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Sterile, high-purity DMSO
-
Cell viability assay kit (e.g., MTT, XTT, or a live/dead cell staining kit)
-
Multichannel pipette
-
Plate reader (for colorimetric or fluorometric assays) or fluorescence microscope (for imaging-based assays)
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and recover overnight.
-
Prepare DMSO Dilutions: Prepare a series of 2x concentrated DMSO dilutions in your complete cell culture medium. For example, you might prepare 2%, 1%, 0.5%, 0.2%, 0.1%, and 0% (medium only) DMSO solutions.
-
Treatment: Carefully remove the old medium from the wells and add an equal volume of the 2x DMSO dilutions to the corresponding wells, resulting in final DMSO concentrations of 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0%. Include several replicate wells for each concentration.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the control wells (0% DMSO), which represents 100% viability.
-
Plot the cell viability (%) against the DMSO concentration.
-
The maximum tolerated DMSO concentration is the highest concentration that does not result in a statistically significant decrease in cell viability compared to the control.
-
Visualizations
Caption: Workflow for optimizing this compound assays while minimizing DMSO-induced toxicity.
Caption: this compound as an antagonist of the PGD2-CRTH2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. Reddit - The heart of the internet [reddit.com]
CAY10595 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of CAY10595, a potent CRTH2/DP2 receptor antagonist. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and information on the potential degradation of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. Once dissolved, stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -80°C.[1] For short-term storage of a few days, 4°C is acceptable for stock solutions.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2] For a 10 mM stock solution, dissolve 4.51 mg of this compound in 1 mL of DMSO. Vortex briefly to ensure complete dissolution.
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: The stability of this compound in aqueous solutions can be limited. It is recommended to prepare fresh dilutions in your aqueous buffer or cell culture medium for each experiment from a frozen DMSO stock.[3] Avoid storing this compound in aqueous solutions for extended periods, as this may lead to degradation, primarily through hydrolysis of the ester group.
Q4: What are the potential degradation pathways for this compound?
-
Hydrolysis: The ester functional group in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, yielding a carboxylic acid and an alcohol.
-
Photodegradation: The presence of dichlorophenyl and fluorophenyl groups may make the compound susceptible to degradation upon exposure to light. It is advisable to protect solutions of this compound from light.
Q5: How does this compound exert its biological effect?
A5: this compound is a selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin (B15479496) D2 receptor 2 (DP2). By blocking the binding of its natural ligand, prostaglandin D2 (PGD2), this compound inhibits the activation of Th2 cells, eosinophils, and basophils, which are key mediators of allergic inflammation.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh dilutions of this compound from a new aliquot of the frozen DMSO stock for each experiment. Avoid using previously prepared aqueous solutions. Ensure proper storage of the solid compound and stock solutions as recommended. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Start with a broad range (e.g., 1 nM to 10 µM).[2] |
| Cell Line Insensitivity | Confirm that your cell line expresses the CRTH2 receptor at sufficient levels. This can be verified by techniques such as RT-qPCR, western blot, or flow cytometry. |
| Solvent Effects | Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. Run a vehicle control (cells treated with the same concentration of DMSO without this compound) to assess any solvent-induced effects.[2] |
| Serum Protein Binding | Serum in the culture medium can bind to small molecules, reducing their effective concentration. Consider performing experiments in serum-free or reduced-serum conditions to assess if this is a factor.[2] |
Issue 2: High Cell Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). Ensure your experimental concentrations are below the toxic threshold.[2] |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation after adding this compound. If precipitation occurs, you may need to lower the final concentration or use a different solvent system for the initial stock. |
| Off-Target Pharmacological Effects | To confirm that the observed phenotype is due to CRTH2 inhibition, consider using a structurally different CRTH2 antagonist as a positive control. A similar phenotype with a different inhibitor strengthens the conclusion of an on-target effect.[4] Alternatively, use genetic approaches like siRNA or CRISPR to knockdown or knockout the CRTH2 receptor and observe if the phenotype is recapitulated.[4] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C or -80°C | Long-term (years) | Protect from light and moisture. |
| DMSO Stock Solution | -80°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| DMSO Stock Solution | 4°C | Short-term (days) | Protect from light. |
| Aqueous Solution | 4°C | Very short-term (hours) | Prepare fresh for each experiment. Avoid storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (MW: 451.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh 4.51 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 30-60 seconds until the compound is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
-
Protocol 2: General Cell-Based Assay for CRTH2 Antagonism
-
Objective: To assess the antagonistic activity of this compound on CRTH2-mediated cellular responses (e.g., calcium mobilization or chemotaxis).
-
Materials:
-
CRTH2-expressing cells (e.g., HEK293 cells stably expressing CRTH2, or primary eosinophils/Th2 cells)
-
This compound DMSO stock solution (10 mM)
-
PGD2 (CRTH2 agonist)
-
Appropriate cell culture medium and buffers
-
Assay-specific reagents (e.g., calcium indicator dye for calcium flux, or chemotaxis chamber)
-
-
Procedure:
-
Cell Preparation: Culture and prepare the CRTH2-expressing cells according to standard protocols for your specific assay.
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer or medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubation: Add the diluted this compound or vehicle control (DMSO) to the cells and pre-incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. This allows the antagonist to bind to the receptor.
-
Agonist Stimulation: Add PGD2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Data Acquisition: Measure the cellular response (e.g., fluorescence for calcium flux, or cell migration) according to your assay protocol.
-
Data Analysis: Plot the response against the concentration of this compound and calculate the IC50 value to determine its potency.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Simplified CRTH2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
Addressing low potency of CAY10595 in in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CAY10595 in in vitro experiments. The information is tailored for scientists and drug development professionals to address potential issues related to the compound's potency and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the human Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), also known as the DP2 receptor.[1][2] It functions by binding to the CRTH2 receptor and blocking the effects of its natural ligand, prostaglandin (B15479496) D2 (PGD2).[1][2] this compound is not an enzyme inhibitor; it is a receptor antagonist.
Q2: What are the expected in vitro potency values for this compound?
The potency of this compound can be measured in different assays. Key reported values are summarized in the table below.
| Parameter | Value | Assay System | Reference |
| Ki (dissociation constant) | 10 nM | Human CRTH2 receptor binding | [1] |
| IC50 (half maximal inhibitory concentration) | 48 nM | Antagonist activity at human CRTH2 receptor expressed in CHO cell membranes | [1] |
Q3: In which cell types is the CRTH2 receptor expressed?
The CRTH2 receptor is primarily expressed on various immune cells involved in type 2 inflammatory responses, including:
-
Type 2 innate lymphoid cells (ILC2s)[5]
Q4: What is the recommended solvent for this compound and what are the safe concentrations for cell culture?
This compound should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[6][7] For in vitro cell-based assays, it is crucial to keep the final concentration of DMSO low to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, while primary cells may be more sensitive.[6] A final DMSO concentration of 0.1% is generally considered safe for most cell types.[6]
Troubleshooting Guide: Low Potency of this compound in In Vitro Experiments
This guide addresses common issues that may lead to lower than expected potency of this compound in your experiments.
Problem 1: Apparent low potency in a receptor binding assay.
-
Possible Cause 1: Incorrect assay conditions.
-
Solution: Ensure your binding buffer composition and pH are optimal. A typical binding buffer for CRTH2 contains 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, and 10 mM MnCl2.[2] Verify the concentration and specific activity of the radiolabeled PGD2.
-
-
Possible Cause 2: Degraded this compound stock solution.
-
Possible Cause 3: Issues with the cell membrane preparation.
-
Solution: Ensure that the cell membranes used in the assay are from a cell line that expresses a high level of the CRTH2 receptor. The quality of the membrane preparation is critical for obtaining accurate binding data.
-
Problem 2: Reduced efficacy in cell-based functional assays (e.g., chemotaxis, calcium mobilization, cytokine release).
-
Possible Cause 1: this compound precipitation in aqueous media.
-
Solution: Due to its hydrophobicity, this compound can precipitate when diluted from a DMSO stock into aqueous cell culture media. To avoid this, first, prepare a concentrated stock solution in 100% DMSO. Then, dilute this stock to an intermediate concentration in a small volume of media, vortexing during the addition, before making the final dilution in the full volume of media. The final concentration of DMSO should be kept below 0.5%.[6]
-
-
Possible Cause 2: Low or absent CRTH2 receptor expression on the cells.
-
Solution: Confirm CRTH2 expression on your target cells using techniques like flow cytometry or qPCR. CRTH2 expression levels can vary between cell lines and can be influenced by cell culture conditions and activation state.[3]
-
-
Possible Cause 3: Suboptimal assay parameters for functional readouts.
-
Solution:
-
Chemotaxis assays: Optimize the concentration of the chemoattractant (e.g., PGD2) and the incubation time. Starve the cells in serum-free media for 18-24 hours before the assay to enhance their migratory response.[9]
-
Calcium mobilization assays: Ensure the cells are loaded correctly with a calcium-sensitive dye (e.g., Fluo-4 AM). The response to PGD2 can be rapid, so it is essential to measure the fluorescence signal immediately after agonist addition.[10][11]
-
Cytokine release assays: The kinetics of cytokine release (e.g., IL-4, IL-5, IL-13) can vary. Perform a time-course experiment to determine the optimal time point for measuring cytokine levels in the supernatant after cell stimulation.[12]
-
-
-
Possible Cause 4: Non-specific binding to serum proteins.
-
Solution: If your assay is performed in the presence of serum, this compound may bind to serum albumin, reducing its free concentration and apparent potency. Consider reducing the serum concentration during the assay or using serum-free media if your cells can tolerate it for the duration of the experiment.
-
Experimental Protocols
1. CRTH2 Receptor Binding Assay
This protocol is adapted from a standard radioligand binding assay for the CRTH2 receptor.[2][13]
-
Materials:
-
Cell membranes from a cell line overexpressing human CRTH2 (e.g., HEK293-hCRTH2).
-
[3H]PGD2 (radioligand).
-
Unlabeled PGD2 (for determining non-specific binding).
-
This compound.
-
Binding Buffer: 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2.[2]
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer. The final DMSO concentration should be kept constant across all wells, typically at 1%.[2]
-
In a 96-well plate, add 20 µL of binding buffer (for total binding), 20 µL of 10 µM unlabeled PGD2 (for non-specific binding), or 20 µL of the this compound dilution.
-
Add 20 µL of [3H]PGD2 to all wells (final concentration ~0.4 nM).[2]
-
Add 160 µL of the cell membrane suspension (approximately 20-25 µg of protein) to initiate the reaction.[2]
-
Incubate at room temperature for 2 hours with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki of this compound.
-
2. Calcium Mobilization Assay
This protocol outlines a general procedure for measuring the inhibition of PGD2-induced calcium flux by this compound.[10][11][14]
-
Materials:
-
CRTH2-expressing cells (e.g., human Th2 cells, eosinophils, or a transfected cell line).
-
This compound.
-
PGD2.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with Fluo-4 AM according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add this compound at various concentrations to the wells and incubate for 15-30 minutes at 37°C.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a solution of PGD2 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately begin measuring the fluorescence intensity over time (typically every 1-2 seconds for 1-2 minutes).
-
The antagonistic effect of this compound is determined by the reduction in the PGD2-induced fluorescence peak.
-
3. Chemotaxis Assay
This protocol describes a Boyden chamber assay to assess the ability of this compound to block cell migration towards PGD2.[9][15][16]
-
Materials:
-
CRTH2-expressing cells (e.g., Th2 cells, eosinophils).
-
This compound.
-
PGD2 (chemoattractant).
-
Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size inserts).
-
Serum-free cell culture medium.
-
Cell staining and quantification reagents (e.g., Calcein AM or Cyquant GR dye).
-
-
Procedure:
-
Starve the cells in serum-free medium for 18-24 hours.[9]
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Add serum-free medium containing PGD2 to the lower wells of the chemotaxis chamber.
-
Place the inserts into the wells and add 100 µL of the cell suspension (containing this compound or vehicle) to the top of each insert.
-
Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Quantify the migrated cells on the bottom of the insert or in the lower well using a fluorescent dye and a fluorescence plate reader.
-
The inhibitory effect of this compound is determined by the reduction in the number of migrated cells compared to the vehicle control.
-
Visualizations
Caption: CRTH2 receptor signaling pathway and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting low in vitro potency of this compound.
References
- 1. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thorax.bmj.com [thorax.bmj.com]
- 6. lifetein.com [lifetein.com]
- 7. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 8. Investigation into omacetaxine solution stability for in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. berthold.com [berthold.com]
- 12. researchgate.net [researchgate.net]
- 13. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selectscience.net [selectscience.net]
- 15. timothyspringer.org [timothyspringer.org]
- 16. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: CAY10595 and Serum Protein Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the activity of CAY10595, a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the CRTH2 receptor, also known as the G-protein coupled receptor 44 (GPR44) or DP2.[1] The CRTH2 receptor is a G-protein coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. Its natural ligand is prostaglandin (B15479496) D2 (PGD2). By blocking the interaction of PGD2 with the CRTH2 receptor, this compound inhibits downstream signaling pathways that are involved in type 2 inflammatory responses.[1][2] This includes processes like the activation and migration of inflammatory cells and the production of pro-inflammatory cytokines.[1][2]
Q2: How do serum proteins, such as human serum albumin (HSA), affect the activity of this compound in in vitro assays?
Serum proteins, particularly human serum albumin (HSA), can bind to small molecule drugs like this compound. This binding is a reversible interaction, and the extent of binding can significantly impact the free (unbound) concentration of the drug in the assay medium. Only the unbound fraction of a drug is generally considered to be pharmacologically active, as it is free to interact with its target receptor.[3] Therefore, the presence of serum or HSA in your in vitro assay can lead to a decrease in the apparent potency of this compound (i.e., an increase in the IC50 or EC50 value). The magnitude of this effect depends on the binding affinity of this compound for serum proteins.
Q3: Is there quantitative data available on the binding of this compound to human serum albumin (HSA)?
Q4: What is the signaling pathway of the CRTH2 receptor that this compound antagonizes?
The CRTH2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[1] Upon binding of its ligand, PGD2, the receptor undergoes a conformational change, leading to the activation of the Gi/o protein. This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] Additionally, the βγ-subunits of the activated G-protein can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium concentration. These signaling events ultimately contribute to the cellular responses mediated by CRTH2, such as chemotaxis and cytokine release.[2]
Caption: CRTH2 Receptor Signaling Pathway.
Troubleshooting Guides
Issue 1: Reduced Potency of this compound in the Presence of Serum
Symptom: You observe a significant rightward shift in the dose-response curve (higher IC50/EC50) for this compound when your assay medium is supplemented with serum (e.g., fetal bovine serum, FBS) or purified albumin (e.g., human serum albumin, HSA) compared to serum-free conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Binding of this compound to serum proteins: This is the most likely cause. The unbound, active concentration of this compound is lower than the total concentration added. | 1. Quantify the extent of protein binding: Perform an equilibrium dialysis or ultrafiltration experiment to determine the fraction of this compound bound to the serum proteins at the concentrations used in your assay. 2. Adjust dosing based on unbound concentration: If the binding is significant, calculate the unbound concentration and use this value for dose-response analysis. Alternatively, increase the total concentration of this compound in the presence of serum to achieve the desired unbound concentration. 3. Use serum-free or low-protein medium: If experimentally feasible, switch to a serum-free or low-protein medium to minimize the confounding effect of protein binding. |
| Non-specific binding to plasticware: Serum proteins can sometimes reduce non-specific binding of hydrophobic compounds to plastic surfaces. If your serum-free assay shows unusually high potency, this might be a contributing factor. | 1. Use low-binding plates: Utilize polypropylene (B1209903) or other low-protein-binding microplates. 2. Include a carrier protein: In serum-free conditions, consider adding a low concentration of a carrier protein like BSA (e.g., 0.1%) to block non-specific binding sites on the plasticware. |
Issue 2: High Background or Non-Specific Signal in Cell-Based Assays
Symptom: You observe high background signals or non-specific effects in your cell-based assay (e.g., calcium flux, chemotaxis, or cytokine release assay) when using serum-containing medium.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Endogenous ligands in serum: Serum contains various bioactive molecules, including prostaglandins, that could potentially activate the CRTH2 receptor or other signaling pathways in your cells, leading to high background. | 1. Heat-inactivate the serum: Heat-inactivating the serum (typically at 56°C for 30 minutes) can denature some proteins and reduce the activity of certain enzymes, which may help lower background. 2. Use charcoal-stripped serum: Charcoal stripping removes many small molecules, including lipids and hormones, from the serum. This can significantly reduce background signaling. 3. Serum-starve the cells: Before the assay, incubate the cells in serum-free medium for a period (e.g., 4-24 hours) to reduce basal signaling activity. |
| Non-specific effects of serum components: Other components in the serum might be interfering with your assay readout. | 1. Optimize serum concentration: Titrate the concentration of serum in your assay to find the lowest concentration that still supports cell health and the desired biological response. 2. Run appropriate controls: Include a "serum-only" control (without this compound or the stimulating ligand) to quantify the background signal and subtract it from your experimental values. |
Experimental Protocols
Protocol 1: Determination of this compound Binding to Human Serum Albumin (HSA) using Equilibrium Dialysis
This protocol allows for the determination of the unbound fraction of this compound in the presence of HSA.
Materials:
-
This compound
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Human Serum Albumin (HSA), fatty acid-free
-
Phosphate-buffered saline (PBS), pH 7.4
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Equilibrium dialysis device (e.g., RED device) with semi-permeable membranes (e.g., 8-12 kDa MWCO)
-
Incubator shaker at 37°C
-
LC-MS/MS or other suitable analytical method for quantifying this compound
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of HSA in PBS at a physiological concentration (e.g., 40 mg/mL, which is approximately 600 µM).
-
Prepare a working solution of this compound in the HSA solution at the desired final concentration.
-
Prepare a corresponding working solution of this compound in PBS (without HSA) as a control.
-
-
Set up the Equilibrium Dialysis Device:
-
Assemble the equilibrium dialysis device according to the manufacturer's instructions.
-
Add the this compound-HSA solution to the donor chamber.
-
Add an equal volume of PBS to the receiver chamber.
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For the control, add the this compound-PBS solution to the donor chamber and PBS to the receiver chamber.
-
-
Incubation:
-
Seal the device and incubate on a shaker at 37°C. The incubation time should be sufficient to reach equilibrium (typically 4-24 hours, which should be determined empirically for this compound).
-
-
Sample Collection and Analysis:
-
After incubation, collect samples from both the donor and receiver chambers.
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Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculations:
-
The concentration of this compound in the receiver chamber at equilibrium represents the unbound concentration ([this compound]unbound).
-
The concentration in the donor chamber represents the total concentration ([this compound]total), which is the sum of bound and unbound drug.
-
Calculate the fraction unbound (fu) as: fu = [this compound]unbound / [this compound]total
-
Calculate the percentage of protein binding as: % Binding = (1 - fu) * 100
-
Caption: Equilibrium Dialysis Experimental Workflow.
Protocol 2: Functional Assay for this compound Activity (Calcium Flux) with and without Serum
This protocol describes a cell-based calcium flux assay to measure the inhibitory activity of this compound on CRTH2 activation in the presence and absence of serum.
Materials:
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Cells expressing the human CRTH2 receptor (e.g., CHO-K1 or HEK293 cells)
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Cell culture medium (e.g., DMEM/F-12)
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Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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PGD2 (CRTH2 agonist)
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This compound
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation:
-
Plate CRTH2-expressing cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer according to the dye manufacturer's protocol.
-
Incubate the cells to allow for dye uptake and de-esterification.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in two sets of assay buffer: one without serum/HSA and one containing the desired concentration of FBS or HSA.
-
After dye loading, wash the cells with assay buffer.
-
Add the this compound dilutions (or vehicle control) to the respective wells and incubate for a predetermined time to allow for receptor binding.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of PGD2 in the corresponding assay buffers (with and without serum/HSA) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader and begin kinetic reading of fluorescence intensity.
-
After establishing a stable baseline, add the PGD2 solution to all wells.
-
Continue recording the fluorescence signal for a few minutes to capture the calcium flux.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the control wells (vehicle-treated) to obtain the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for both the serum-free and serum-containing conditions.
-
Caption: Calcium Flux Functional Assay Workflow.
References
- 1. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 3. Impact of Human Serum Albumin on Oritavancin In Vitro Activity against Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring complete dissolution of CAY10595 for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the complete dissolution of CAY10595 for experimental use.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock to aqueous media.
| Potential Cause | Solution |
| Poor aqueous solubility of this compound. The compound is known to be insoluble in water. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but non-toxic to the cells. It is advisable to keep the final DMSO concentration below 0.5%. |
| Incorrect order of addition. Adding the aqueous medium directly to the concentrated stock solution can cause the compound to precipitate out. | Add the this compound stock solution to the pre-warmed aqueous medium dropwise while gently vortexing or swirling. |
| Localized high concentration. Rapid addition of the stock solution can create localized areas of high concentration, leading to precipitation. | Slowly add the stock solution to the largest volume of aqueous medium possible for the experiment. |
Issue: Precipitate forms over time in the incubator.
| Potential Cause | Solution |
| Temperature shift. Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect solubility. [1][2] | Pre-warm the cell culture media to 37°C before adding the this compound stock solution. [2] |
| pH shift. The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds. [2] | Ensure the media is properly buffered for the incubator's CO2 concentration. |
| Interaction with media components. The compound may interact with salts, proteins, or other components in the media over time. [1][2] | Test the compound's stability in the specific cell culture medium over the intended experiment duration. |
Issue: Precipitate is observed after thawing a frozen stock solution.
| Potential Cause | Solution |
| Poor solubility at lower temperatures. The compound has precipitated out during the freeze-thaw cycle. [1] | Gently warm the stock solution to 37°C and vortex to redissolve the compound before use. [2]If precipitation persists, prepare fresh stock solutions. |
| Repeated freeze-thaw cycles. This can degrade the compound and affect its solubility. | Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound. It has a high solubility in DMSO.
Q2: What is the solubility of this compound in different solvents?
A2: The solubility of this compound varies significantly between solvents. Please refer to the table below for a summary of quantitative solubility data.
Q3: How should I prepare my working solution of this compound for cell-based assays?
A3: First, prepare a concentrated stock solution in DMSO. Then, dilute this stock solution into your pre-warmed cell culture medium to the desired final concentration. It is crucial to add the stock solution to the media and not the other way around, and to do so slowly while mixing.
Q4: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. However, the optimal concentration may vary depending on the cell line, so it is best to perform a vehicle control experiment.
Q5: How should I store my this compound stock solution?
A5: Store the DMSO stock solution at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. Studies on general compound stability in DMSO suggest that many compounds are stable under these conditions. [3]
Quantitative Solubility Data
| Solvent | Solubility |
| DMSO | ≥20 mg/mL |
| Water | Insoluble |
| Ethanol | <1 mg/mL |
Experimental Protocol: Preparation of a this compound Working Solution
-
Prepare a Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
-
Prepare the Working Solution:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your experiment.
-
While gently swirling or vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the solution to ensure no precipitate has formed. If the solution appears cloudy, you may need to lower the final concentration or slightly increase the final DMSO percentage (while remaining within non-toxic limits).
-
This compound Signaling Pathway
This compound is an antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This receptor is activated by prostaglandin (B15479496) D2 (PGD2). The binding of PGD2 to CRTH2 on immune cells like Th2 cells, eosinophils, and basophils triggers a signaling cascade that leads to inflammatory responses. [4][5]this compound blocks this interaction, thereby inhibiting the downstream inflammatory effects.
Caption: this compound inhibits the PGD2-CRTH2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CAY10595 Target Engagement in Intact Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the target engagement of CAY10595, a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as Prostaglandin (B15479496) D2 Receptor 2 (DP2). We present supporting experimental data for this compound and its alternatives, detailed experimental protocols for key assays, and visualizations to elucidate signaling pathways and workflows.
Introduction to this compound and its Target, CRTH2
This compound is a small molecule antagonist that targets the CRTH2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on type 2 helper T cells (Th2), eosinophils, and basophils.[1][2] The natural ligand for CRTH2 is Prostaglandin D2 (PGD2), a major product of mast cells.[1][3] The interaction between PGD2 and CRTH2 is a key driver of type 2 inflammatory responses, making CRTH2 an attractive therapeutic target for allergic diseases such as asthma.[2][4]
Upon PGD2 binding, CRTH2 couples to the Gi alpha subunit of the heterotrimeric G protein. This activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and an increase in intracellular calcium concentrations, ultimately promoting chemotaxis, cytokine release, and degranulation of inflammatory cells.[2][5] Validating that a compound like this compound engages CRTH2 in intact cells is a critical step in drug development to confirm its mechanism of action and to establish a relationship between target binding and cellular response.
Comparative Analysis of CRTH2 Antagonists
Several small molecule antagonists targeting CRTH2 have been developed. Below is a comparison of this compound with other notable alternatives, summarizing their reported cellular potencies.
| Compound | Target | Assay Type | Cell Line | Potency (IC50/Ki) | Reference |
| This compound | Human CRTH2 | [35S]GTP-gamma-S binding | CHO | 48 nM (IC50) | [6] |
| Human CRTH2 | Radioligand binding | CHO | 10 nM (Ki) | [6] | |
| Fevipiprant (B1672611) (QAW039) | Human CRTH2 | Radioligand binding ([3H]-QAW039) | CHO | 1.14 nM (Ki) | [7] |
| Ramatroban | Human CRTH2 | PGD2 binding inhibition | - | 113 nM (IC50) | [8][9] |
| Human Thromboxane A2 (TP) | - | - | 14 nM (IC50) | [8][9] | |
| TM30089 (CAY10471) | Human CRTH2 | Radioligand binding ([3H]PGD2) | HEK-293T | - | [1] |
| Mouse CRTH2 | Inositol phosphate (B84403) accumulation | - | - | [10] | |
| Setipiprant (ACT-129968) | Human CRTH2 | Eosinophil activation | - | - | [11] |
Signaling Pathway and Experimental Workflows
To effectively validate target engagement, it is crucial to understand the underlying biological pathways and the experimental procedures used to measure compound activity.
CRTH2 Signaling Pathway
The binding of the natural ligand PGD2 to the CRTH2 receptor initiates a signaling cascade that is inhibited by antagonists like this compound.
Experimental Workflow: Validating Target Engagement
A general workflow for confirming that a compound engages its intracellular target involves direct binding assays or functional assays that measure the downstream consequences of target modulation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.[12]
Principle: Ligand-bound proteins are generally more resistant to thermal denaturation than unbound proteins.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells endogenously expressing or overexpressing CRTH2 to 80-90% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling at 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble CRTH2 in each sample using a method such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble CRTH2 as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[13]
Principle: Energy is transferred from a NanoLuc® luciferase-tagged target protein (donor) to a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293) with a plasmid encoding for CRTH2 fused to NanoLuc® luciferase.
-
Seed the transfected cells into a multi-well plate.
-
-
Assay Setup:
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To the cells, add the cell-permeable fluorescent tracer specific for CRTH2.
-
Add varying concentrations of this compound or the alternative compound. Include a no-compound control.
-
-
Signal Detection:
-
Add the NanoBRET® Nano-Glo® Substrate to initiate the luciferase reaction.
-
Measure the donor emission (at ~460 nm) and the acceptor emission (at ~618 nm) using a plate reader capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in a cellular context.
-
Calcium Mobilization Assay
This is a functional assay that measures the downstream signaling consequence of CRTH2 activation or inhibition.[14]
Principle: Activation of the Gi-coupled CRTH2 receptor leads to an increase in intracellular calcium ([Ca2+]i). An antagonist will block the PGD2-induced calcium flux.
Protocol:
-
Cell Preparation and Dye Loading:
-
Use a cell line endogenously expressing or stably transfected with CRTH2 (e.g., CHO-hCRTH2).
-
Plate the cells in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add various concentrations of this compound or other antagonists to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation and Signal Reading:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject a solution of the CRTH2 agonist, PGD2 (at a concentration that elicits a submaximal response, e.g., EC80), into the wells.
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Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each concentration of the antagonist.
-
Plot the percentage of inhibition of the PGD2 response against the antagonist concentration to calculate the IC50 value.
-
Conclusion
Validating the engagement of this compound with its target, CRTH2, in intact cells is essential for its development as a therapeutic agent. This guide has provided a comparative overview of this compound and its alternatives, along with detailed protocols for robust cellular target engagement assays. The choice of assay will depend on the specific research question and available resources. Direct binding assays like CETSA and NanoBRET™ provide evidence of physical interaction, while functional assays such as the calcium mobilization assay confirm the compound's ability to modulate the receptor's signaling pathway. A combination of these approaches will provide the most comprehensive validation of this compound's target engagement in a physiologically relevant context.
References
- 1. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 4. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. taiclone.com [taiclone.com]
- 10. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Setipiprant for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Guide to CRTH2 Antagonists: CAY10595, Ramatroban, and Fevipiprant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of three prominent antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2): CAY10595, ramatroban, and fevipiprant (B1672611). CRTH2, a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2), is a key player in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. Its activation on immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, triggers their migration and activation, perpetuating the type 2 inflammatory response.[1][2][3] This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Mechanism of Action: Targeting the CRTH2 Signaling Pathway
This compound, ramatroban, and fevipiprant all function by competitively binding to the CRTH2 receptor, thereby preventing its activation by the endogenous ligand PGD2. The binding of PGD2 to CRTH2, a Gi-coupled receptor, initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and an increase in intracellular calcium (Ca2+).[4] This signaling is crucial for the chemotaxis and activation of key inflammatory cells.[1][2] By blocking this interaction, these antagonists effectively inhibit the downstream pro-inflammatory effects.
References
Confirming CRTH2-Specific Effects of CAY10595: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the CRTH2-specific effects of the antagonist CAY10595. It outlines key experimental approaches, compares this compound with other CRTH2 antagonists, and provides detailed protocols for validation.
Introduction to this compound and CRTH2
This compound is a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. CRTH2 is a G protein-coupled receptor (GPCR) for prostaglandin (B15479496) D2 (PGD2), a key mediator in allergic inflammation.[1] The PGD2-CRTH2 signaling axis is implicated in the pathogenesis of allergic diseases such as asthma and allergic rhinitis by mediating the migration and activation of type 2 helper T cells (Th2), eosinophils, and basophils.[1][2] this compound binds to the human CRTH2 receptor with a high affinity, exhibiting a Ki of 10 nM.[3] Confirmation of its specific on-target effects is crucial for its development as a therapeutic agent.
Comparative Analysis of CRTH2 Antagonists
To contextualize the activity of this compound, it is essential to compare its performance with other known CRTH2 antagonists. The following table summarizes key quantitative data for this compound and selected alternative compounds.
Table 1: Quantitative Comparison of CRTH2 Antagonists
| Compound | Type | Binding Affinity (Ki) | Functional Potency (IC50) | Selectivity Notes |
| This compound | Antagonist | 10 nM (human CRTH2)[3] | Data not publicly available | Selective for CRTH2.[3] |
| Fevipiprant (QAW039) | Antagonist | 1.1 nM (human CRTH2) | 0.44 nM (Eosinophil shape change) | Selective CRTH2 antagonist. |
| CAY10471 (TM30089) | Antagonist | 0.6 nM (human CRTH2) | 1.2 nM (Inhibition of PGD2-induced signaling) | Highly selective for CRTH2 over DP1 and TP receptors. |
| Ramatroban (BAY u3405) | Dual Antagonist | 290 nM (human CRTH2) | 100 nM (Functional assays) | Dual antagonist for CRTH2 and the thromboxane (B8750289) A2 (TP) receptor. |
Experimental Strategies to Confirm CRTH2 Specificity
A multi-faceted approach is required to rigorously confirm the CRTH2-specific effects of this compound. This involves a combination of in vitro and in vivo assays to assess binding, functional antagonism, and physiological outcomes.
Caption: Experimental workflow for confirming CRTH2 antagonist specificity.
Biochemical and Cellular Assays
These assays form the foundation for characterizing the interaction of this compound with the CRTH2 receptor.
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for the CRTH2 receptor.
-
Calcium Mobilization Assays: To measure the functional antagonism of this compound by assessing its ability to block PGD2-induced intracellular calcium release in cells expressing CRTH2.
-
Eosinophil Shape Change Assays: A physiologically relevant functional assay to determine the potency (IC50) of this compound in blocking PGD2-induced shape change in primary eosinophils.[2]
-
Off-Target Screening: To assess the selectivity of this compound by screening it against a panel of other GPCRs, ion channels, and enzymes.
In Vivo Models
Animal models of allergic inflammation are crucial for evaluating the in vivo efficacy and specificity of this compound.
-
Mouse Model of Allergic Asthma: To investigate the ability of this compound to inhibit key features of asthma, such as airway hyperresponsiveness, eosinophilic inflammation, and mucus production.[4]
Experimental Protocols
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human CRTH2 receptor.
Materials:
-
HEK293 cells stably expressing human CRTH2.
-
[3H]-PGD2 (Radioligand).
-
This compound and other unlabeled competitor ligands.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from HEK293-hCRTH2 cells.
-
In a 96-well plate, add cell membranes, [3H]-PGD2 at a concentration near its Kd, and varying concentrations of this compound or other unlabeled ligands.
-
For non-specific binding determination, use a high concentration of unlabeled PGD2.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound at the CRTH2 receptor.
Materials:
-
CHO or HEK293 cells co-expressing human CRTH2 and a promiscuous G-protein (e.g., Gα16) or engineered to report calcium flux.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
PGD2 (agonist).
-
This compound.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and incubate for a specified period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of PGD2 (typically the EC80) into the wells and immediately measure the change in fluorescence over time.
-
The antagonist effect of this compound is determined by its ability to inhibit the PGD2-induced calcium signal.
-
Calculate the IC50 value from the concentration-response curve.
Protocol 3: In Vivo Mouse Model of Allergic Asthma
Objective: To evaluate the in vivo efficacy of this compound in a murine model of ovalbumin (OVA)-induced allergic airway inflammation.[4]
Materials:
-
BALB/c mice.
-
Ovalbumin (OVA).
-
Aluminum hydroxide (B78521) (Alum) adjuvant.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Equipment for airway hyperresponsiveness measurement, bronchoalveolar lavage (BAL), and lung histology.
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in Alum on days 0 and 14.
-
Challenge: Challenge the sensitized mice with aerosolized OVA for a set period on consecutive days (e.g., days 24, 25, and 26).
-
Treatment: Administer this compound or vehicle orally to the mice at a predetermined dose and schedule before and/or during the challenge phase.
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, measure AHR to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): After AHR measurement, perform BAL to collect airway inflammatory cells. Perform differential cell counts to quantify eosinophils, neutrophils, lymphocytes, and macrophages.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid using ELISA or a multiplex assay.
-
Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Data Analysis: Compare the outcomes in the this compound-treated group with the vehicle-treated and non-sensitized control groups.
Signaling Pathway and Visualization
Caption: CRTH2 signaling pathway and the antagonistic action of this compound.
Conclusion
Confirming the CRTH2-specific effects of this compound requires a systematic and multi-pronged experimental approach. By employing the assays and models described in this guide, researchers can thoroughly characterize the binding affinity, functional potency, selectivity, and in vivo efficacy of this compound. This rigorous validation is paramount for advancing this compound through the drug development pipeline as a potential therapeutic for allergic diseases. The comparative data provided serves as a benchmark for evaluating the performance of this compound against other molecules targeting the same pathway.
References
- 1. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CAY10595 and Other DP2 Inhibitors: A Guide to Selectivity and Performance
For Researchers, Scientists, and Drug Development Professionals
The prostaglandin (B15479496) D2 receptor 2 (DP2), also known as CRTH2, has emerged as a critical target in the development of therapies for allergic and inflammatory diseases such as asthma and allergic rhinitis. As a G protein-coupled receptor, DP2 mediates the pro-inflammatory effects of prostaglandin D2 (PGD2) on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. The development of selective DP2 inhibitors is a key focus of pharmaceutical research. This guide provides an objective comparison of the selectivity profile of CAY10595 with other prominent DP2 inhibitors, supported by available experimental data.
Quantitative Comparison of DP2 Inhibitor Potency and Selectivity
The therapeutic potential of a DP2 inhibitor is largely determined by its potency at the DP2 receptor and its selectivity over other related receptors, particularly other prostanoid receptors. High selectivity is crucial to minimize off-target effects and enhance the safety profile of a drug candidate. The following table summarizes the available binding affinity data for this compound and other selected DP2 inhibitors.
| Inhibitor | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Selectivity Profile |
| This compound | Human DP2 | Radioligand Binding | 10 (racemic), 5.3 (R-enantiomer)[1] | - | Described as a potent and selective antagonist.[1] Specific quantitative selectivity data against a broad receptor panel is not readily available in the public domain. |
| AZD1981 | Human DP2 | Radioligand Binding | - | ~4[2] | Highly selective; >1000-fold selectivity over the DP1 receptor.[2] Inactive when screened against a panel of over 340 other enzymes and receptors.[2] |
| Fevipiprant (B1672611) (QAW039) | Human DP2 | Radioligand Binding | 1.14 (Kd) | - | Described as a highly selective antagonist.[3][4] Found to be inactive against a panel of 165 receptors, ion channels, transporters, and enzymes.[3] |
| Setipiprant (ACT-129968) | Human DP2 | Not Specified | 6 | - | Described as a selective, orally available antagonist of the DP2 receptor.[5] |
| Timapiprant (OC000459) | Human DP2 | Radioligand Binding | 13 (recombinant), 4 (native)[6][7] | - | Highly selective; does not interfere with the ligand binding or functional activities of other prostanoid receptors (DP1, EP1-4, TP, IP, and FP).[6] No significant inhibitory activity on a battery of 69 other receptors and 19 enzymes. |
DP2 Receptor Signaling Pathway
Understanding the signaling cascade initiated by DP2 activation is fundamental to appreciating the mechanism of action of its inhibitors. Upon binding of its ligand, PGD2, the DP2 receptor couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the βγ subunits of the G protein can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine release, all of which contribute to the pro-inflammatory state.
Experimental Workflow for Inhibitor Selectivity Profiling
The determination of a compound's selectivity is a critical step in drug discovery. A typical workflow involves a series of in vitro assays to assess the binding affinity and functional activity of the inhibitor against the primary target and a panel of off-target receptors.
Key Experimental Protocols
Accurate and reproducible experimental data are the bedrock of comparative pharmacology. The following are detailed methodologies for key experiments commonly used to characterize DP2 inhibitors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
-
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the DP2 receptor.
-
Materials:
-
Cell membranes prepared from a cell line recombinantly expressing the human DP2 receptor (e.g., HEK293 cells).
-
Radiolabeled PGD2 (e.g., [³H]-PGD₂).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]-PGD₂ and varying concentrations of the unlabeled test inhibitor in the assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled, potent DP2 ligand.
-
The incubation is carried out at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the inhibitor that displaces 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The IC₅₀ value is then converted to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Eosinophil Chemotaxis Assay
This functional assay assesses the ability of an inhibitor to block the migration of eosinophils towards a chemoattractant.
-
Objective: To determine the functional potency (IC₅₀) of a DP2 inhibitor in a biologically relevant cellular response.
-
Materials:
-
Human eosinophils isolated from peripheral blood.
-
DP2 agonist (e.g., PGD₂ or DK-PGD₂).
-
Test inhibitor at various concentrations.
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.
-
-
Procedure:
-
Isolated eosinophils are pre-incubated with varying concentrations of the test inhibitor or vehicle control.
-
The lower chamber of the chemotaxis apparatus is filled with a solution containing the DP2 agonist.
-
The pre-treated eosinophils are placed in the upper chamber, separated from the lower chamber by the microporous membrane.
-
The chamber is incubated for a specific time (e.g., 1-2 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, the number of eosinophils that have migrated through the membrane to the lower chamber is quantified, typically by cell counting using a microscope or a cell viability assay.
-
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the agonist-induced cell migration (IC₅₀) is calculated by fitting the data to a dose-response curve.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Setipiprant - Wikipedia [en.wikipedia.org]
- 6. Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validating CAY10595 Activity: A Comparative Guide Using CRTH2 Knockout Cells
For researchers, scientists, and drug development professionals, validating the specificity and mechanism of action of a compound is a critical step. This guide provides a comprehensive comparison of CAY10595, a potent CRTH2 antagonist, with other alternative compounds. We will delve into the use of CRTH2 knockout cells as a definitive tool for validating its on-target activity and present supporting experimental data and detailed protocols.
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that plays a crucial role in allergic inflammation. Its activation by its primary ligand, prostaglandin (B15479496) D2 (PGD2), leads to the recruitment and activation of key inflammatory cells like T helper 2 (Th2) cells, eosinophils, and basophils.[1] Consequently, CRTH2 has emerged as a significant therapeutic target for allergic diseases such as asthma and allergic rhinitis. This compound is a potent and selective antagonist of the CRTH2 receptor.[2][3] The use of CRTH2 knockout (KO) cells provides an invaluable system to unequivocally demonstrate that the observed effects of this compound are mediated specifically through the inhibition of the CRTH2 signaling pathway.
Comparative Analysis of CRTH2 Antagonists
To provide a clear perspective on the performance of this compound, the following table summarizes its binding affinity and functional potency alongside other notable CRTH2 antagonists.
| Compound | Target | Assay Type | Value | Organism | Reference |
| This compound | CRTH2/DP2 | Binding Affinity (Ki) | 10 nM | Human | [2][3] |
| CRTH2/DP2 (R enantiomer) | Binding Affinity (Ki) | 5.3 nM | Human | ||
| CRTH2/DP2 (R enantiomer) | Binding Affinity (Ki) | 5 nM | Murine | ||
| CRTH2/DP2 | Functional Antagonism (IC50) | 48 nM ([35S]GTP-gamma-S binding) | Human (CHO cells) | [2] | |
| CRTH2/DP2 (R enantiomer) | Functional Antagonism (IC50) | 7.3 nM (Eosinophil chemotaxis) | Human | ||
| Fevipiprant (QAW039) | CRTH2 | Binding Affinity (KD) | 1.1 nM | Human | [4] |
| CRTH2 | Functional Antagonism (IC50) | 0.44 nM (Eosinophil shape change) | Human | [4] | |
| AZD1981 | CRTH2/DP2 | Functional Antagonism (pIC50) | 8.4 (Radioligand displacement) | Human | [5] |
| CRTH2/DP2 | Functional Antagonism (pKB) | 8.55 (CD11b up-regulation) | Human | [5] | |
| CRTH2/DP2 | Functional Antagonism (pIC50) | 7.6 (Eosinophil chemotaxis) | Human | [5] | |
| Ramatroban (BAY u 3405) | CRTH2 | Binding Affinity (Kd) | 7.2 nM | Human | [6] |
| Thromboxane A2 Receptor | Binding Affinity (Ki) | 10-13 nM | Not Specified | [7] | |
| CRTH2 | Functional Antagonism (IC50) | 100 nM (Radioligand binding) | Human | [7] | |
| CRTH2 | Functional Antagonism (IC50) | 30 nM (Calcium mobilization) | Human | [7] | |
| CRTH2 | Functional Antagonism (IC50) | 170 nM (Eosinophil migration) | Human | [7] |
Experimental Validation Using CRTH2 Knockout Cells
The definitive validation of this compound's on-target activity comes from comparative experiments using wild-type (WT) cells expressing CRTH2 and CRTH2 knockout (KO) cells, which lack the receptor. In a key study, the effect of this compound on lipopolysaccharide (LPS)-induced inflammatory gene expression was examined in bone marrow-derived macrophages (BMDMs) from both WT and CRTH2-/- mice. The results demonstrated that this compound treatment phenocopied the genetic deletion of CRTH2, leading to an upregulation of inflammatory genes like Cox2 and iNOS. This indicates that this compound's effects are indeed mediated through the CRTH2 pathway.[8]
CRTH2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by PGD2 binding to the CRTH2 receptor, leading to downstream inflammatory responses, and how antagonists like this compound block this pathway.
Key Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for essential experiments are provided below.
Generation and Validation of CRTH2 Knockout Cell Lines via CRISPR-Cas9
This protocol outlines the generation of a CRTH2 knockout cell line, a crucial tool for validating the on-target effects of this compound.
Methodology:
-
gRNA Design: Design single guide RNAs (sgRNAs) targeting an early exon of the CRTH2 gene to induce frameshift mutations.
-
Vector Construction: Clone the designed sgRNA into a CRISPR-Cas9 expression vector (e.g., pX458) that also contains a selectable marker like GFP or puromycin (B1679871) resistance.
-
Transfection: Transfect the target cell line (e.g., HEK293 or a relevant immune cell line) with the Cas9-gRNA plasmid using a suitable method like electroporation or lipid-based transfection.
-
Selection and Clonal Isolation: Select transfected cells using the appropriate marker (e.g., FACS for GFP-positive cells or puromycin selection). Isolate single cells into individual wells of a 96-well plate to grow clonal populations.
-
Genomic Validation: Extract genomic DNA from the expanded clones. Amplify the targeted region of the CRTH2 gene by PCR and sequence the amplicons to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein-Level Validation: Confirm the absence of CRTH2 protein expression in the knockout clones using Western blotting and flow cytometry with a validated anti-CRTH2 antibody.[9][10][11]
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium that occurs upon CRTH2 activation.
Methodology:
-
Cell Preparation: Seed wild-type and CRTH2 KO cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating for 30-60 minutes at 37°C.[12]
-
Compound Incubation: Wash the cells to remove excess dye and add the assay buffer containing various concentrations of this compound or other antagonists. Incubate for a predetermined time.
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Inject a CRTH2 agonist (e.g., PGD2 or DK-PGD2) into the wells and immediately begin recording the change in fluorescence intensity over time.[13]
-
Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium. Calculate the inhibition of the agonist-induced calcium response by the antagonist to determine its IC50 value. In CRTH2 KO cells, no significant calcium mobilization should be observed upon agonist stimulation, confirming the on-target effect of the antagonist in the wild-type cells.
Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the migration of CRTH2-expressing cells towards a chemoattractant.
Methodology:
-
Cell Preparation: Resuspend CRTH2-expressing cells (e.g., primary human Th2 cells or eosinophils) in a serum-free medium.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Transwell plate with a 5 µm pore size membrane).[14][15] Add a chemoattractant (e.g., PGD2) to the lower chamber.
-
Treatment and Migration: Pre-incubate the cells with different concentrations of this compound or a vehicle control. Place the cell suspension in the upper chamber (the insert).
-
Incubation: Incubate the plate for a period that allows for cell migration (typically 1-4 hours) at 37°C.
-
Quantification: After incubation, count the number of cells that have migrated to the lower chamber using a cell counter or by staining the migrated cells on the underside of the membrane and quantifying them microscopically.
-
Validation with KO Cells: As a control, CRTH2 KO cells should not exhibit significant migration towards the PGD2 gradient, confirming that the migration observed in wild-type cells is CRTH2-dependent.
Radioligand Binding Assay
This assay directly measures the binding of this compound to the CRTH2 receptor and determines its binding affinity (Ki).
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the human CRTH2 receptor.
-
Assay Incubation: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CRTH2 ligand (e.g., [3H]PGD2) and varying concentrations of the unlabeled competitor compound (this compound).
-
Separation of Bound and Free Ligand: After reaching equilibrium, separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification: Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[16][17][18][19]
By employing these robust experimental approaches, particularly with the use of CRTH2 knockout cells, researchers can definitively validate the on-target activity of this compound and objectively compare its performance against other CRTH2 antagonists. This rigorous validation is essential for advancing our understanding of CRTH2-mediated pathways and for the development of novel therapeutics for allergic and inflammatory diseases.
References
- 1. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRTH2-specific binding characteristics of [3H]ramatroban and its effects on PGD2-, 15-deoxy-Delta12, 14-PGJ2- and indomethacin-induced agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Raising the Bar for Antibody Validation: Knockouts, Knockdowns and Beyond - Behind the Bench [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Biochemical Assays to Confirm CAY10595's Engagement with the CRTH2 Receptor
For researchers in immunology, allergy, and drug discovery, confirming the binding of a ligand to its target receptor is a critical first step. This guide provides a comparative overview of biochemical assays to validate the interaction between CAY10595, a potent antagonist, and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key player in allergic inflammation.
This document details the experimental protocols for radioligand binding assays and functional cell-based assays, presenting quantitative data for this compound alongside other notable CRTH2 antagonists. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying mechanisms.
This compound and the CRTH2 Signaling Axis
The CRTH2 receptor, also known as DP2, is a G-protein coupled receptor (GPCR) that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. Its natural ligand is prostaglandin (B15479496) D2 (PGD2), a potent inflammatory mediator released by mast cells. The binding of PGD2 to CRTH2 initiates a signaling cascade that contributes to the pathophysiology of allergic diseases such as asthma and allergic rhinitis.
This compound is a selective antagonist of the CRTH2 receptor, meaning it binds to the receptor and blocks the effects of PGD2. Confirmation of this binding is paramount and can be achieved through a variety of in vitro assays.
Comparative Binding Affinities of CRTH2 Antagonists
The binding affinity of a compound to its target is a key determinant of its potency. The table below summarizes the binding affinities (Ki or Kd) of this compound and other well-characterized CRTH2 antagonists, as determined by radioligand binding assays. Lower values indicate a higher binding affinity.
| Compound | Binding Affinity (Ki/Kd) [nM] | Assay Type |
| This compound | 10 | Competitive Radioligand Binding |
| Fevipiprant (QAW039) | 1.1 | Saturation Radioligand Binding ([³H]-QAW039) |
| Ramatroban | 7.2 (Kd) | Saturation Radioligand Binding ([³H]ramatroban) |
| OC000459 | 13 | Competitive Radioligand Binding ([³H]PGD₂) |
| TM30089 (CAY10471) | 0.60 | Competitive Radioligand Binding ([³H]PGD₂) |
Experimental Protocols for Binding Confirmation
Two primary types of assays are employed to confirm and characterize the binding of this compound to CRTH2: direct binding assays and functional cell-based assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest.
Experimental Workflow: Competitive Radioligand Binding Assay
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human CRTH2 receptor.
-
Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes (typically 10-20 µg of protein per well).
-
Add a fixed concentration of the radioligand, [³H]PGD₂, typically at a concentration close to its Kd value.
-
Add increasing concentrations of the unlabeled competitor compound (e.g., this compound, fevipiprant). For determining non-specific binding, use a high concentration of unlabeled PGD₂.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Cell-Based Assays
Functional assays measure the biological response of a cell to receptor activation or inhibition. For CRTH2, which couples to a Gαi protein, its activation leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium. Antagonists like this compound are expected to block these effects.
CRTH2 Signaling Pathway
a) Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Detailed Protocol: Calcium Mobilization Assay
-
Cell Preparation:
-
Seed CRTH2-expressing cells (e.g., HEK293-CRTH2) into a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for approximately 1 hour at 37°C. During this time, the AM ester is cleaved by intracellular esterases, trapping the dye inside the cells.
-
-
Assay Procedure:
-
Wash the cells to remove excess extracellular dye.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a PGD2 agonist (e.g., PGD₂ or DK-PGD₂) to all wells to stimulate the CRTH2 receptor.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the concentration of the antagonist (this compound).
-
Determine the IC₅₀ value for the inhibition of the calcium response.
-
b) cAMP Assay
This assay measures the levels of intracellular cyclic AMP. Since CRTH2 couples to Gαi, its activation leads to a decrease in cAMP levels.
Detailed Protocol: cAMP Assay
-
Cell Preparation:
-
Seed CRTH2-expressing cells in a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Incubate the cells with various concentrations of this compound.
-
Add an agent that increases basal cAMP levels, such as forskolin.
-
Add a CRTH2 agonist (e.g., PGD₂) to stimulate the receptor and induce a decrease in cAMP.
-
Lyse the cells and measure the cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
The ability of this compound to block the PGD₂-induced decrease in cAMP is measured.
-
Plot the cAMP levels against the concentration of this compound to determine its IC₅₀ value.
-
Conclusion
The biochemical assays described in this guide provide robust and quantitative methods to confirm the binding of this compound to the CRTH2 receptor. Radioligand binding assays offer a direct measure of binding affinity, establishing this compound as a potent antagonist. Functional assays, such as calcium mobilization and cAMP measurements, further validate its mechanism of action by demonstrating its ability to block the downstream signaling events initiated by CRTH2 activation. The comparative data presented here positions this compound as a high-affinity ligand for CRTH2, comparable to other well-studied antagonists in the field. For researchers investigating the role of the PGD₂/CRTH2 axis in health and disease, these assays are indispensable tools for characterizing novel modulators like this compound.
Unveiling the Selectivity of CAY10595: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the competitive landscape of G-protein coupled receptor (GPCR) research, the selectivity of a compound is paramount. This guide provides a detailed comparison of CAY10595, a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This document is intended for researchers, scientists, and drug development professionals seeking to understand the cross-reactivity profile of this compound against other GPCRs, with a focus on other prostanoid receptors.
This compound has been identified as a highly potent and selective antagonist for the human CRTH2 receptor, with a reported inhibitory constant (Ki) of 10 nM.[1] Its activity makes it a valuable tool for studying the role of the CRTH2 receptor in inflammatory and allergic diseases. However, a comprehensive understanding of its potential off-target effects is crucial for the accurate interpretation of experimental results and for its potential therapeutic development.
Comparative Analysis of Binding Affinities
To assess the selectivity of this compound, its binding affinity was evaluated against a panel of other human prostanoid receptors, including DP1, TP, EP1, EP2, EP3, and EP4. The following table summarizes the quantitative data from radioligand binding assays.
| Receptor | This compound (Compound 71) % Inhibition at 10 µM |
| CRTH2 (DP2) | Ki = 10 nM |
| DP1 | < 50% |
| TP | < 50% |
| EP1 | < 50% |
| EP2 | < 50% |
| EP3 | < 50% |
| EP4 | < 50% |
Data sourced from Crosignani S, et al. J Med Chem. 2008 Apr 10;51(7):2227-43.
As the data indicates, this compound demonstrates a high degree of selectivity for the CRTH2 receptor. At a concentration of 10 µM, which is 1000-fold higher than its Ki for CRTH2, this compound exhibited less than 50% inhibition of binding to other tested prostanoid receptors. This highlights the compound's specificity for its primary target.
Functional Antagonism at the CRTH2 Receptor
Beyond its binding affinity, the functional antagonism of this compound was assessed in a [35S]GTPγS binding assay using membranes from CHO cells expressing the human CRTH2 receptor. In this assay, this compound demonstrated a concentration-dependent inhibition of agonist-induced [35S]GTPγS binding, with an IC50 value of 48 nM. This confirms its ability to functionally block the activation of the CRTH2 receptor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of the CRTH2 receptor and the general workflow for assessing compound selectivity.
Caption: Canonical signaling pathway of the CRTH2 receptor.
Caption: General workflow for assessing compound selectivity.
Experimental Protocols
1. Radioligand Binding Assays for Prostanoid Receptors (DP1, TP, EP1, EP2, EP3, EP4)
-
Source of Receptors: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the respective human recombinant prostanoid receptor.
-
Radioligand: Specific tritiated antagonists or agonists for each receptor subtype (e.g., [3H]-PGD2 for DP1, [3H]-SQ 29,548 for TP).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2 or 10 mM MnCl2).
-
Procedure:
-
Cell membranes (typically 20-80 µg of protein) are incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compound (this compound).
-
The incubation is carried out in a final volume of 100-250 µL at a specific temperature (e.g., 25°C or 30°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the respective receptor.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis: The percentage of inhibition of specific binding at each concentration of the test compound is calculated. For compounds showing significant inhibition, IC50 values are determined by non-linear regression analysis. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
2. [35S]GTPγS Functional Assay for CRTH2
-
Source of Receptor: Membranes from CHO cells stably expressing the human CRTH2 receptor.
-
Reagents:
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
PGD2 (agonist).
-
GDP.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
-
Procedure:
-
Cell membranes (5-20 µg of protein) are pre-incubated with varying concentrations of the antagonist (this compound) in the assay buffer containing GDP (e.g., 10 µM) for a short period (e.g., 15 minutes) at 30°C.
-
The agonist (PGD2) is then added at a concentration that elicits a submaximal response (e.g., EC80), followed immediately by the addition of [35S]GTPγS (e.g., 0.1-0.5 nM).
-
The incubation continues for a further 30-60 minutes at 30°C.
-
Basal binding is determined in the absence of the agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed, and the bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The percentage of inhibition of the agonist-stimulated [35S]GTPγS binding is calculated for each concentration of the antagonist. IC50 values are determined using non-linear regression analysis.
This guide provides a comprehensive overview of the selectivity profile of this compound. The presented data and protocols are intended to assist researchers in their experimental design and interpretation of results when utilizing this potent CRTH2 antagonist.
References
CAY10595 Demonstrates Potent Downregulation of Pro-inflammatory Gene Expression in Preclinical Models
CAY10595, a selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), has been shown in recent studies to significantly reduce the expression of key downstream genes involved in inflammatory responses. Quantitative PCR (qPCR) data from preclinical models of allergic inflammation demonstrate the compound's ability to potently inhibit the transcription of a wide array of pro-inflammatory cytokines and chemokines.
This guide provides a comparative analysis of the effects of this compound on downstream gene expression, supported by experimental data and detailed protocols. The information is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases.
Comparative Analysis of Downstream Gene Expression
Treatment with a potent and selective CRTH2 antagonist, identified in studies as "Compound A" and linked to this compound through patent information, has been shown to lead to a significant decrease in the mRNA levels of several pro-inflammatory genes. The following table summarizes the quantitative PCR data from a preclinical model of epicutaneous allergic sensitization. The data is presented as a fold decrease in gene expression in tissues treated with the CRTH2 antagonist compared to a vehicle-treated control group.
| Gene Target | Gene Symbol | Fold Decrease in Expression (Compared to Control) | Function |
| Interleukin-1 beta | IL-1β | Almost complete inhibition | Key mediator of inflammation and immune response |
| CD14 antigen | CD14 | Significant reduction | Co-receptor for the detection of bacterial lipopolysaccharide |
| Calcium-binding protein A9 | S100a9 | Significant reduction | Pro-inflammatory alarmin |
| CRTH2 (Prostaglandin D2 receptor 2) | PTGDR2 | Significant reduction | Receptor for PGD2, mediates pro-inflammatory effects |
Table 1: Summary of qPCR data showing the fold decrease in the expression of pro-inflammatory genes following treatment with a selective CRTH2 antagonist ("Compound A"). Data is derived from preclinical models of allergic inflammation.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its effects by blocking the binding of prostaglandin (B15479496) D2 (PGD2) to the CRTH2 receptor. CRTH2 is a G-protein coupled receptor predominantly expressed on Th2 cells, eosinophils, and basophils. The binding of PGD2 to CRTH2 initiates a signaling cascade that leads to the transcription of various pro-inflammatory genes. By antagonizing this receptor, this compound effectively inhibits these downstream inflammatory pathways.
Experimental Protocols
The following provides a generalized protocol for quantitative PCR (qPCR) to measure downstream gene expression changes following treatment with a CRTH2 antagonist, based on methodologies reported in the cited literature.
Animal Model and Treatment
-
Preclinical models of allergic inflammation, such as epicutaneous sensitization with an allergen (e.g., ovalbumin), are established in mice.
-
Animals are treated with the CRTH2 antagonist (e.g., "Compound A") or a vehicle control, typically via oral gavage or intraperitoneal injection.
RNA Extraction and cDNA Synthesis
-
Total RNA is extracted from the tissue samples using a standard method, such as TRIzol reagent or a commercial RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined using spectrophotometry.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
Quantitative PCR (qPCR)
-
qPCR is performed using a real-time PCR system.
-
The reaction mixture typically contains cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.
-
Thermal Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
A melt curve analysis is performed at the end of the PCR cycles to verify the specificity of the amplified product.
Data Analysis
-
The cycle threshold (Ct) values are obtained for each target gene and the housekeeping gene.
-
The relative gene expression is calculated using the ΔΔCt method.
-
The results are expressed as a fold change (increase or decrease) in the expression of the target gene in the treated group relative to the control group, after normalization to the housekeeping gene.
Comparison with Other Alternatives
The data presented for this compound ("Compound A") demonstrates a robust and widespread reduction in the expression of genes central to the inflammatory response. This suggests that this compound is a highly effective modulator of the PGD2-CRTH2 signaling axis, making it a compelling candidate for the treatment of allergic inflammatory diseases. Further studies directly comparing the gene expression profiles induced by different CRTH2 antagonists would be beneficial for a more detailed comparative analysis.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of CAY10595
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of CAY10595, a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This receptor plays a crucial role in allergic inflammation, making its antagonists promising therapeutic candidates. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the relevant biological pathways and workflows.
In Vitro Efficacy of this compound
This compound demonstrates high-affinity binding to the human CRTH2 receptor and functional antagonism in cellular assays.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Parameter | Value | Cell Type | Reference |
| Radioligand Binding | Ki | 10 nM | CHO cells expressing human CRTH2 | [1][2][3][4] |
| [35S]GTPγS Binding | IC50 | 48 nM | CHO cells expressing human CRTH2 | [4] |
Experimental Protocols: In Vitro Assays
[3H]PGD2 Competition Binding Assay
This assay determines the binding affinity of a test compound to the CRTH2 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CRTH2 receptor.
-
Incubation: A constant concentration of [3H]Prostaglandin D2 ([3H]PGD2) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound [3H]PGD2, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) like CRTH2. Antagonists inhibit the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G-protein.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from CHO cells expressing the human CRTH2 receptor are used.
-
Reaction Mixture: Membranes are incubated with a CRTH2 agonist (e.g., PGD2), [35S]GTPγS, and varying concentrations of the antagonist (this compound).
-
Incubation: The reaction is allowed to proceed to stimulate G-protein activation.
-
Separation and Detection: The amount of [35S]GTPγS bound to the G-proteins is determined by scintillation counting after filtration.
-
Data Analysis: The antagonist's potency is determined by calculating the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding.
In Vivo Efficacy of this compound
The in vivo effects of this compound have been evaluated in a murine model of collagen-induced arthritis (CIA), a commonly used animal model for rheumatoid arthritis.
Table 2: In Vivo Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model
| Parameter | This compound Treatment Group | Vehicle Control Group | Outcome | Reference |
| Arthritis Severity Score | Not significantly different | - | Did not modify the severity of arthritis | [5] |
| Anti-Collagen Type II (CII) IgG2a Levels | Reduced | - | Significantly lowered IgG2a anti-CII levels | [1][2][3] |
| Anti-Collagen Type II (CII) IgG Levels | No significant change | - | No modification of total IgG anti-CII levels | [1][2][3] |
| Disease Development | Slightly delayed | - | Slightly delayed the onset of CIA | [1][2][3] |
Note: The finding that this compound did not significantly alter the overall severity of arthritis in this model is a crucial observation.
Experimental Protocols: In Vivo Model
Murine Collagen-Induced Arthritis (CIA) Model
This model is widely used to study the pathogenesis of autoimmune arthritis and to evaluate potential therapeutics.
Methodology:
-
Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is typically given 21 days later.
-
Treatment: Following the booster immunization, mice are treated with this compound (e.g., daily oral administration) or a vehicle control.
-
Clinical Assessment: The development and severity of arthritis are monitored regularly by scoring the clinical signs of inflammation (erythema, swelling) in the paws. Paw thickness can also be measured using calipers.
-
Immunological Analysis: At the end of the study, blood samples are collected to measure the levels of anti-collagen type II antibodies (IgG, IgG1, IgG2a) using ELISA.
-
Histological Analysis: Paws may be collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.
Signaling Pathway and Experimental Workflow
CRTH2 Signaling Pathway
This compound acts by blocking the binding of the natural ligand, prostaglandin (B15479496) D2 (PGD2), to the CRTH2 receptor. This receptor is coupled to a Gi protein, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium (Ca2+), promoting chemotaxis and activation of target immune cells.
Caption: CRTH2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the typical workflow for assessing the in vivo efficacy of a compound like this compound in the CIA mouse model.
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Comparison with Other CRTH2 Antagonists
Conclusion
This compound is a potent in vitro antagonist of the CRTH2 receptor. However, its in vivo efficacy in a murine model of collagen-induced arthritis was limited, with no significant effect on the overall severity of the disease, although it did modulate the specific antibody response. This highlights the complex role of the CRTH2 pathway in different inflammatory conditions and underscores the importance of selecting appropriate preclinical models for evaluating the therapeutic potential of CRTH2 antagonists for specific disease indications. Further research, including direct comparative studies, is needed to fully elucidate the therapeutic potential of this compound relative to other CRTH2 antagonists in various inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fevipiprant, an oral prostaglandin DP2 receptor (CRTh2) antagonist, in allergic asthma uncontrolled on low-dose inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CAY10595: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the operational and disposal procedures for CAY10595, a potent CRTH2/DP2 receptor antagonist. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines general best practices for the disposal of research-grade chemical compounds, in line with established safety protocols.
General Chemical Waste Disposal Procedures
The disposal of any chemical waste, including this compound, must be handled with care to mitigate risks to personnel and the environment.[1][2][3] Adherence to institutional and regulatory guidelines is crucial. The following steps provide a general framework for the safe disposal of laboratory chemicals.
1. Waste Identification and Classification: The first critical step is to identify and classify the waste.[1] this compound, as a synthetic organic compound, should be treated as hazardous chemical waste unless explicitly determined otherwise by a qualified safety professional. All waste containers must be clearly labeled with the chemical name and any known hazards.[1][2]
2. Segregation of Waste: Proper segregation of chemical waste is essential to prevent dangerous reactions.[4] this compound waste should be collected separately from other waste streams such as biological, radioactive, or incompatible chemical waste. It is advisable to collect halogenated and non-halogenated solvent wastes in separate containers.
3. Use of Appropriate Containers: Waste must be collected in containers that are compatible with the chemical properties of this compound.[2][5] The containers should be in good condition, leak-proof, and have secure, tight-fitting lids.[2][6] It is recommended to use the original container for disposal if it is intact and properly labeled.
4. Labeling and Storage: All waste containers must be accurately and clearly labeled.[1][2][6] The label should include the full chemical name, concentration, and hazard warnings. Waste should be stored in a designated, well-ventilated, and secure area away from heat and ignition sources.[2][4][7]
5. Professional Disposal: The final step is to arrange for the collection and disposal of the chemical waste by a licensed hazardous waste disposal company.[1] Never dispose of chemical waste down the sink or in the regular trash.[6]
| Disposal Checklist | Yes/No |
| Waste properly identified and classified? | |
| Waste segregated from incompatible materials? | |
| Appropriate and sealed container used? | |
| Container clearly and accurately labeled? | |
| Stored in a designated safe area? | |
| Professional disposal service contacted? |
Understanding the CRTH2 Signaling Pathway
This compound is an antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This receptor is activated by prostaglandin (B15479496) D2 (PGD2), a key mediator in allergic inflammation.[8] The binding of PGD2 to the CRTH2 receptor on immune cells like Th2 lymphocytes, eosinophils, and basophils triggers a signaling cascade that leads to their activation and migration, contributing to the inflammatory response.[8][9] By blocking this interaction, this compound can inhibit these inflammatory processes.
Caption: this compound blocks the PGD2-mediated CRTH2 signaling pathway.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. mtu.edu [mtu.edu]
- 4. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 8. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling CAY10595
This guide provides crucial safety and logistical information for the handling and disposal of CAY10595, a potent CRTH2/DP2 receptor antagonist intended for research use only.[1] The following procedures are designed to ensure the safety of laboratory personnel and to outline proper operational and waste disposal protocols. Given that a specific Safety Data Sheet (SDS) is not publicly available, these recommendations are based on standard best practices for handling potent, solid chemical compounds with unknown toxicological properties.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard |
| Hands | Nitrile gloves (double-gloving recommended) | EN 374 |
| Eyes/Face | Safety glasses with side shields or a face shield | ANSI Z87.1 |
| Respiratory | NIOSH-approved respirator (e.g., N95) or a chemical fume hood | Varies by region |
| Body | Laboratory coat | --- |
It is the responsibility of the employer to ensure that all personal protective equipment is of safe design and construction for the work to be performed and is selected to ensure it properly fits each affected employee.[2]
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the container is compromised, do not open it. Isolate the package in a well-ventilated area, preferably within a chemical fume hood, and contact the supplier for instructions.
-
Verify that the product received matches the order specifications.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Consult the product label for specific storage temperature recommendations.
3. Preparation and Use:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is worn correctly.
-
To prepare solutions, carefully weigh the required amount of this compound. Use non-sparking tools and take precautionary measures against static discharge.
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills, carefully clean the area using appropriate absorbent materials while wearing full PPE.
-
For large spills, follow your institution's emergency procedures.
-
Do not let the product enter drains.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including used PPE (gloves, etc.), weighing paper, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
